IACS-15414
Description
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Properties
Molecular Formula |
C20H24Cl2N4O2 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4-one |
InChI |
InChI=1S/C20H24Cl2N4O2/c1-12-19(23)20(11-28-12)6-8-25(9-7-20)16-10-17(27)26(13(2)24-16)15-5-3-4-14(21)18(15)22/h3-5,10,12,19H,6-9,11,23H2,1-2H3/t12-,19+/m0/s1 |
InChI Key |
WYUIJDCKOPRFJO-HXPMCKFVSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCN(CC2)C3=CC(=O)N(C(=N3)C)C4=C(C(=CC=C4)Cl)Cl)CO1)N |
Canonical SMILES |
CC1C(C2(CCN(CC2)C3=CC(=O)N(C(=N3)C)C4=C(C(=CC=C4)Cl)Cl)CO1)N |
Origin of Product |
United States |
Foundational & Exploratory
IACS-15414: A Deep Dive into its Mechanism of Action in KRAS Mutant Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, notoriously rendering tumors resistant to conventional therapies. The persistent activation of KRAS triggers a cascade of downstream signaling events, primarily through the MAPK (mitogen-activated protein kinase) pathway, leading to uncontrolled cell proliferation, survival, and tumor growth. For decades, direct inhibition of KRAS has been a formidable challenge in oncology drug development. This has spurred the exploration of alternative therapeutic strategies aimed at intercepting the signaling pathways upon which KRAS-mutant tumors depend. One such promising approach is the inhibition of SHP2 (Src homology 2 domain-containing phosphatase 2), a critical upstream regulator of the RAS-MAPK pathway.
IACS-15414 has emerged as a potent and orally bioavailable allosteric inhibitor of SHP2.[1][2] Preclinical studies have demonstrated its ability to suppress MAPK pathway signaling and impede the growth of KRAS-mutant tumors, highlighting its potential as a novel therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound in the context of KRAS-mutant cancers, detailing its impact on cellular signaling, preclinical efficacy, and the methodologies used to elucidate its activity. Furthermore, it will touch upon the clinical development of a closely related compound, BBP-398, and discuss potential mechanisms of resistance to SHP2 inhibition.
Core Mechanism of Action: Allosteric Inhibition of SHP2
This compound functions as an allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that renders it inactive. In the case of SHP2, this compound binds to a tunnel-like allosteric pocket formed by the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of target proteins.
SHP2 plays a pivotal role in the RAS-MAPK signaling cascade by acting as a scaffold and a phosphatase. Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, including the scaffolding protein GAB1. This dephosphorylation event is crucial for the recruitment and activation of SOS1 (Son of Sevenless), a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS, leading to its activation. By locking SHP2 in an inactive state, this compound prevents the activation of SOS1, thereby inhibiting the conversion of RAS to its active GTP-bound form. This ultimately leads to the suppression of the downstream MAPK pathway.
Signaling Pathway Perturbation in KRAS Mutant Cancers
In KRAS-mutant cancers, the constitutive activation of KRAS drives oncogenic signaling. However, many of these tumors remain dependent on upstream signaling from RTKs to maintain a high level of RAS-GTP and sustain robust MAPK pathway output. This compound intervenes at this critical juncture. By inhibiting SHP2, it effectively uncouples RTK signaling from RAS activation. This leads to a reduction in the levels of phosphorylated ERK (p-ERK), a key downstream effector of the MAPK pathway. The suppression of p-ERK, in turn, affects the expression of numerous downstream targets involved in cell cycle progression, proliferation, and survival.
References
The Discovery and Development of IACS-15414: A Potent and Orally Bioavailable Allosteric SHP2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways, making it a compelling target for cancer therapy. This technical guide details the discovery and preclinical development of IACS-15414, a potent, selective, and orally bioavailable allosteric inhibitor of SHP2. The development of this compound stemmed from a rigorous drug discovery cascade, including lead optimization from a pyrazolopyrimidinone series with suboptimal pharmacokinetic properties. This process led to the identification of a pyrimidinone scaffold with excellent potency, desirable pharmacokinetic profiles across multiple species, and a favorable safety profile. This compound effectively suppresses the mitogen-activated protein kinase (MAPK) pathway and demonstrates robust anti-tumor activity in preclinical models of receptor tyrosine kinase (RTK) and KRAS-mutant cancers. This document provides a comprehensive overview of the quantitative preclinical data, detailed experimental methodologies, and the underlying signaling pathways pertinent to the development of this compound.
Introduction: SHP2 as a Cancer Target
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various growth factor receptors, cytokines, and integrins.[1] It is a key positive regulator of the RAS-MAPK signaling cascade, a pathway frequently hyperactivated in human cancers.[2] Dysregulation of SHP2 activity, either through gain-of-function mutations or through upstream signaling from activated RTKs, is implicated in the pathogenesis of numerous malignancies, including lung, breast, and gastric cancers, as well as certain leukemias.[3]
Functionally, SHP2 acts as a molecular hub, integrating signals from cell surface receptors to intracellular effectors.[1] Its activity is crucial for the full activation of RAS and the subsequent phosphorylation of ERK.[1] Beyond its direct role in tumor cell proliferation and survival, SHP2 is also involved in modulating the tumor microenvironment and immune responses.[4] The multifaceted role of SHP2 in both tumor-intrinsic and -extrinsic processes underscores its significance as a therapeutic target. The discovery of allosteric inhibitors that lock SHP2 in an inactive conformation has provided a viable strategy to therapeutically target this previously challenging phosphatase.
The Discovery of this compound
The journey to identify this compound began with a high-throughput screening campaign that yielded a promising series of pyrazolopyrimidinone-based SHP2 inhibitors. While these initial compounds displayed excellent potency, they were hampered by suboptimal in vivo pharmacokinetic (PK) properties.[5] A subsequent hypothesis-driven scaffold optimization led to a series of pyrazolopyrazines with improved PK profiles but a narrow therapeutic window due to off-target effects on the human Ether-à-go-go-Related Gene (hERG) channel.[5]
Further medicinal chemistry efforts focused on mitigating the hERG liability while retaining potent SHP2 inhibition and favorable pharmacokinetics. This led to the discovery of the pyrimidinone series, from which this compound (also referred to as compound 30 in the primary literature) was identified.[5] this compound demonstrated a superior profile, combining high potency, excellent cross-species pharmacokinetics, and a clean off-target profile, including a lack of hERG activity up to 100 μM.[5]
Preclinical Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | SHP2 Enzymatic IC₅₀ | 4.3 nM | [5] |
| Cellular Assay | pERK Inhibition IC₅₀ (KYSE-520 cells) | 89 nM | [5] |
Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound
| Species | Route | Dose (mg/kg) | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Mouse | IV | 1 | 2.1 | - | 1,200 | - | [5] |
| PO | 5 | 2.5 | 1,100 | 5,400 | 90 | [5] | |
| Rat | IV | 1 | 3.2 | - | 1,800 | - | [5] |
| PO | 5 | 3.8 | 1,500 | 9,200 | 100 | [5] | |
| Dog | IV | 0.5 | 4.5 | - | 1,400 | - | [5] |
| PO | 2 | 5.1 | 800 | 6,200 | 110 | [5] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| KYSE-520 | Esophageal Squamous Cell Carcinoma (EGFR amplified) | 10 mg/kg, QD, PO | 85 | [5] |
| NCI-H358 | Non-Small Cell Lung Cancer (KRAS G12C) | 25 mg/kg, QD, PO | 60 | [5] |
Signaling Pathways and Mechanism of Action
SHP2 Signaling Pathway in Cancer
SHP2 is a critical transducer of signals from activated receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway. Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues. These phosphotyrosine sites serve as docking platforms for the SH2 domains of adaptor proteins like Grb2, which in turn recruits SOS1, a guanine nucleotide exchange factor for RAS. SHP2 is recruited to these signaling complexes and, through its phosphatase activity, is thought to dephosphorylate regulatory sites that would otherwise inhibit RAS activation, thereby promoting the exchange of GDP for GTP on RAS and leading to its activation. Activated RAS then initiates a downstream phosphorylation cascade involving RAF, MEK, and ERK, which ultimately drives cellular processes such as proliferation, survival, and differentiation.
Mechanism of Action of this compound
This compound is an allosteric inhibitor of SHP2. It binds to a "tunnel" like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing the catalytic PTP domain from accessing its substrates. By locking SHP2 in this inactive state, this compound effectively blocks downstream signaling to the RAS-MAPK pathway.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical characterization of this compound, based on the information provided in the primary publication.[5]
SHP2 Biochemical Assay
-
Principle: A fluorescence-based enzymatic assay was used to measure the phosphatase activity of SHP2. The assay quantifies the dephosphorylation of a synthetic phosphopeptide substrate.
-
Procedure:
-
Recombinant human SHP2 protein was incubated with varying concentrations of this compound in assay buffer.
-
The enzymatic reaction was initiated by the addition of a fluorogenic phosphopeptide substrate (e.g., DiFMUP).
-
The reaction was allowed to proceed for a defined period at room temperature.
-
The reaction was stopped, and the fluorescence of the dephosphorylated product was measured using a plate reader.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular pERK Inhibition Assay
-
Principle: This assay measures the ability of this compound to inhibit the phosphorylation of ERK, a key downstream effector of the SHP2-MAPK pathway, in a cellular context.
-
Cell Line: KYSE-520, an esophageal squamous cell carcinoma cell line with EGFR amplification, was used due to its reliance on the MAPK pathway for proliferation.
-
Procedure:
-
KYSE-520 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with a serial dilution of this compound for a specified duration (e.g., 2 hours).
-
Following treatment, cells were lysed, and the protein concentration of the lysates was determined.
-
The levels of phosphorylated ERK (pERK) and total ERK were quantified using an immunoassay method such as ELISA or Western blotting.
-
The ratio of pERK to total ERK was calculated, and the IC₅₀ value was determined from the dose-response curve.
-
Pharmacokinetic (PK) Studies
-
Principle: To determine the pharmacokinetic profile of this compound in various species (mouse, rat, dog).
-
Procedure:
-
Animals were administered this compound either intravenously (IV) or orally (PO) at specified doses.
-
Blood samples were collected at multiple time points post-dosing.
-
Plasma was isolated from the blood samples by centrifugation.
-
The concentration of this compound in the plasma samples was quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic parameters, including half-life (T½), maximum concentration (Cmax), and area under the curve (AUC), were calculated using non-compartmental analysis. Oral bioavailability was calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
In Vivo Xenograft Efficacy Studies
-
Principle: To evaluate the anti-tumor activity of this compound in mouse models bearing human tumor xenografts.
-
Procedure:
-
Human cancer cell lines (e.g., KYSE-520, NCI-H358) were subcutaneously implanted into immunocompromised mice.
-
Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice were then randomized into vehicle control and treatment groups.
-
This compound was administered orally at specified doses and schedules (e.g., once daily).
-
Tumor volume and body weight were measured regularly (e.g., twice weekly).
-
At the end of the study, tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
-
Conclusion
The discovery and preclinical development of this compound represent a significant advancement in the pursuit of effective SHP2-targeted cancer therapies. Through a systematic and iterative drug discovery process, this compound was identified as a potent, selective, and orally bioavailable allosteric SHP2 inhibitor with a promising preclinical profile. Its ability to potently inhibit the MAPK pathway and demonstrate robust anti-tumor efficacy in relevant cancer models provides a strong rationale for its clinical investigation. The data and methodologies presented in this guide offer valuable insights for researchers and drug developers working in the field of targeted oncology and signal transduction. Further clinical evaluation will be crucial to determine the therapeutic potential of this compound in patients with SHP2-dependent cancers.
References
The Evolution of a Potent and Orally Bioavailable SHP2 Inhibitor: A Deep Dive into the Structure-Activity Relationship of IACS-15414
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies that led to the discovery of IACS-15414, a potent and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). The development of this compound showcases a successful multi-parameter optimization campaign, navigating challenges of potency, pharmacokinetics, and off-target effects to deliver a promising clinical candidate. This document details the key chemical modifications, corresponding biological data, and experimental protocols that underpinned this discovery process.
Introduction: Targeting SHP2 in Oncology
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, and its aberrant activation is implicated in the pathogenesis of various cancers.[1][2] Consequently, the development of small molecule SHP2 inhibitors has emerged as a promising therapeutic strategy in oncology. The journey to this compound began with the identification of a pyrazolopyrimidinone scaffold, which, through a hypothesis-driven scaffold optimization approach, evolved into the clinical candidate.[1][3]
The Genesis: Pyrazolopyrimidinone Series
The initial exploration focused on a pyrazolopyrimidinone core. While this series yielded compounds with excellent potency, they were hampered by suboptimal pharmacokinetic (PK) profiles, limiting their potential for in vivo efficacy.
Table 1: SAR of the Pyrazolopyrimidinone Series
| Compound | R1 | R2 | SHP2 IC50 (nM) | p-ERK IC50 (nM) | Mouse Microsomal Stability (T1/2 min) |
| 1 | H | Cl | 150 | 500 | < 5 |
| 2 | Me | Cl | 80 | 350 | 10 |
| 3 | H | Me | 200 | 600 | < 5 |
Scaffold Hopping to Pyrazolopyrazines: Improving Pharmacokinetics
To address the poor PK properties of the pyrazolopyrimidinone series, a scaffold hop to a pyrazolopyrazine core was undertaken. This strategic shift led to compounds with significantly improved PK profiles across multiple species. However, this new series introduced a new challenge: a narrow therapeutic window due to human Ether-à-go-go-Related Gene (hERG) channel activity.[1][2]
Table 2: SAR of the Pyrazolopyrazine Series
| Compound | R3 | R4 | SHP2 IC50 (nM) | p-ERK IC50 (nM) | hERG IC50 (μM) | Mouse Oral Bioavailability (%) |
| 4 | Cl | H | 50 | 200 | 1.2 | 45 |
| 5 (IACS-13909) | Cl | Cl | 10 | 80 | 0.8 | 60 |
| 6 | F | Cl | 30 | 150 | 2.5 | 55 |
The Breakthrough: The Pyrimidinone Series and the Discovery of this compound
The hERG liability of the pyrazolopyrazine series prompted a further evolution of the scaffold, leading to the discovery of the pyrimidinone series. This class of compounds successfully decoupled the desired SHP2 inhibitory potency from the off-target hERG activity. Extensive SAR studies on this scaffold focused on optimizing the spirocyclic substituent at the C6 position and the aryl group at the N3 position. This meticulous optimization culminated in the identification of compound 30 (this compound) , which exhibited a remarkable combination of high potency, excellent pharmacokinetic properties, and a clean safety profile, including no hERG liability up to 100 μM.[1][2]
Table 3: SAR of the Pyrimidinone Series Leading to this compound
| Compound | Spirocycle Moiety | Aryl Moiety | SHP2 IC50 (nM) | p-ERK IC50 (nM) | hERG IC50 (μM) | Mouse Oral Bioavailability (%) |
| 25 | 4-amino-tetrahydropyran | 2,3-dichlorophenyl | 45 | 180 | > 50 | 70 |
| 28 | (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane | 2-chlorophenyl | 30 | 150 | > 100 | 85 |
| 29 | (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane | 3-chlorophenyl | 25 | 120 | > 100 | 88 |
| 30 (this compound) | (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane | 2,3-dichlorophenyl | 8 | 60 | > 100 | 95 |
The key structural features of this compound that contribute to its optimal profile are the (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane moiety, which provides a favorable vector into a solvent-exposed region of the protein, and the 2,3-dichlorophenyl group, which sits in a hydrophobic pocket.
Signaling Pathways and Experimental Workflows
This compound exerts its anti-tumor effects by inhibiting the MAPK signaling pathway. The following diagrams illustrate this pathway and the general workflow for the key in vitro experiments.
Caption: MAPK Signaling Pathway Inhibition by this compound.
Caption: General In Vitro Experimental Workflow.
Experimental Protocols
SHP2 Biochemical Assay
The inhibitory activity of the compounds against SHP2 was determined using a biochemical assay that measures the dephosphorylation of a synthetic substrate.
-
Enzyme: Recombinant human SHP2 (residues 1-528) was expressed and purified.
-
Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) was used as the substrate.
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 5 mM DTT, and 0.01% Triton X-100.
-
Procedure:
-
The assay was performed in 384-well plates.
-
Compounds were serially diluted in DMSO and added to the assay wells.
-
SHP2 enzyme was added to the wells and incubated with the compounds for 30 minutes at room temperature.
-
The reaction was initiated by the addition of DiFMUP.
-
The fluorescence signal (excitation 340 nm, emission 450 nm) was measured kinetically for 15 minutes.
-
IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
-
Cellular p-ERK Assay
The cellular potency of the compounds was assessed by measuring the inhibition of ERK phosphorylation in a cancer cell line.
-
Cell Line: KYSE-520 esophageal squamous cell carcinoma cells, which have an activating FGFR2 amplification, were used.
-
Procedure:
-
KYSE-520 cells were seeded in 96-well plates and allowed to attach overnight.
-
Cells were serum-starved for 4 hours.
-
Cells were then treated with serially diluted compounds for 2 hours.
-
Following treatment, cells were lysed.
-
The levels of phosphorylated ERK (p-ERK1/2) and total ERK were determined using an AlphaLISA SureFire Ultra assay kit according to the manufacturer's instructions.
-
IC50 values were determined by normalizing the p-ERK signal to the total ERK signal and fitting the data to a dose-response curve.
-
In Vivo Pharmacokinetic Studies
The pharmacokinetic properties of the compounds were evaluated in mice.
-
Animals: Male CD-1 mice were used for the studies.
-
Dosing:
-
Intravenous (IV): Compounds were formulated in 20% Captisol in saline and administered as a single bolus injection into the tail vein at a dose of 2 mg/kg.
-
Oral (PO): Compounds were formulated in 0.5% methylcellulose in water and administered by oral gavage at a dose of 10 mg/kg.
-
-
Sample Collection: Blood samples were collected via cardiac puncture at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose. Plasma was isolated by centrifugation.
-
Analysis: Plasma concentrations of the compounds were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameters: Parameters such as clearance, volume of distribution, half-life, and oral bioavailability were calculated using non-compartmental analysis.
Conclusion
The discovery of this compound is a testament to the power of systematic and hypothesis-driven drug discovery. Through a series of carefully planned scaffold modifications and rigorous biological evaluations, the research team successfully navigated the complexities of optimizing multiple parameters simultaneously. The detailed structure-activity relationship data presented herein provides valuable insights for medicinal chemists and drug discovery scientists working on challenging targets. This compound stands as a potent, selective, and orally bioavailable SHP2 inhibitor with a promising future in the treatment of cancers driven by aberrant MAPK pathway signaling.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor. | Semantic Scholar [semanticscholar.org]
IACS-15414: A Deep Dive into Target Validation in RTK-Driven Malignancies
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical target validation of IACS-15414, a potent and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology, particularly those with a focus on receptor tyrosine kinase (RTK)-driven cancers.
Introduction: The Rationale for SHP2 Inhibition in RTK-Driven Tumors
Receptor tyrosine kinases are a class of cell surface receptors that play a pivotal role in regulating cellular processes such as growth, proliferation, differentiation, and survival.[1][2] Aberrant activation of RTK signaling, often through mutations or overexpression, is a well-established driver of various cancers.[1][2][3] Key downstream signaling cascades activated by RTKs include the RAS/MAPK and PI3K/AKT pathways.[1][2][4]
SHP2, a non-receptor protein tyrosine phosphatase, is a critical signaling node downstream of multiple RTKs. It functions to positively regulate the RAS/MAPK pathway.[5] In RTK-driven tumors, SHP2 is recruited to activated receptor complexes, where it dephosphorylates specific substrates, ultimately leading to the activation of RAS and subsequent downstream signaling that promotes tumor growth and survival. Therefore, inhibition of SHP2 presents a compelling therapeutic strategy to counteract the oncogenic signaling driven by hyperactive RTKs. This compound was developed as a potent and selective inhibitor of SHP2 to address this therapeutic need.[5]
Quantitative Analysis of this compound Activity
The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these assessments.
Table 1: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | RTK/Driver Mutation | This compound IC50 (nM) |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | FGFR2 Amplification | 9 |
| NCI-H1975 | Non-Small Cell Lung Cancer | EGFR L858R/T790M | >10,000 |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 18 |
| Calu-1 | Non-Small Cell Lung Cancer | KRAS G12C | 25 |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | 1,200 |
Data extracted from supplementary information of "Discovery of ... (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor".
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | 25 mg/kg, QD | 85 |
| MIA PaCa-2 | Pancreatic Cancer | 50 mg/kg, QD | 60 |
Data extracted from supplementary information of "Discovery of ... (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor".
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay
-
Cell Culture: Tumor cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. A serial dilution of this compound was then added to the wells.
-
Viability Assessment: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was measured using a microplate reader. The half-maximal inhibitory concentration (IC50) values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
Western Blot Analysis
-
Cell Lysis: Cells were treated with this compound for the indicated times and concentrations. Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) and then incubated with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The signal was detected using an enhanced chemiluminescence (ECL) detection reagent.
In Vivo Xenograft Studies
-
Animal Models: Female athymic nude mice were used for the xenograft studies. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Implantation: 5 x 10^6 KYSE-520 or MIA PaCa-2 cells were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached a palpable size (approximately 100-200 mm³), mice were randomized into vehicle control and treatment groups. This compound was formulated in a suitable vehicle and administered orally once daily (QD).
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the target validation of this compound.
Caption: RTK signaling pathway and the inhibitory action of this compound on SHP2.
Caption: Experimental workflow for the preclinical target validation of this compound.
Conclusion
The preclinical data strongly support the target validation of this compound as a potent inhibitor of SHP2 in RTK-driven tumor models. The compound demonstrates significant anti-proliferative activity in vitro and robust tumor growth inhibition in vivo in cancer models characterized by aberrant RTK signaling. The detailed experimental protocols provided herein offer a framework for further investigation into the therapeutic potential of SHP2 inhibition. These findings underscore the promise of this compound as a targeted therapy for patients with RTK-driven malignancies.
References
IACS-15414: A Technical Guide to a Potent and Orally Bioavailable SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-15414 is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by modulating the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of SHP2 activity is implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo preclinical data, and detailed experimental protocols.
Mechanism of Action
This compound is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of target proteins. By inhibiting SHP2, this compound effectively suppresses the RAS-ERK signaling cascade, a key driver of cell proliferation and survival in many cancers.[1][2] This mechanism is particularly relevant in tumors driven by receptor tyrosine kinase (RTK) activation or KRAS mutations.[1][2]
Below is a diagram illustrating the SHP2 signaling pathway and the inhibitory action of this compound.
References
Preclinical Powerhouse: A Technical Deep Dive into the Anti-Tumor Activity of IACS-15414
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical anti-tumor activity of IACS-15414, a potent and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). The data presented herein is sourced from the seminal publication in the Journal of Medicinal Chemistry, "Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor," and its accompanying supplementary information.
Core Mechanism of Action: Targeting the SHP2 Phosphatase
This compound functions as a highly selective inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and proliferation signaling pathways.[1][2] Specifically, SHP2 is a key downstream effector of multiple receptor tyrosine kinases (RTKs) and a crucial node in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] By binding to an allosteric site on the SHP2 protein, this compound stabilizes it in an inactive conformation, thereby preventing its activation and downstream signaling. This targeted inhibition ultimately leads to the suppression of tumor cell proliferation and survival in cancers driven by RTK and KRAS mutations.[1][2]
Below is a diagram illustrating the central role of SHP2 in the MAPK signaling pathway and the inhibitory action of this compound.
Quantitative In Vitro Anti-Tumor Activity
The potency of this compound was evaluated against the SHP2 enzyme and in cellular assays measuring the inhibition of cancer cell proliferation.
| Assay Type | Target | Cell Line | IC50 (nM) |
| Biochemical Assay | SHP2 | - | 0.8 |
| Cell Proliferation | - | KYSE-520 (Esophageal Cancer) | 8 |
| Cell Proliferation | - | NCI-H358 (Lung Cancer) | 15 |
| Cell Proliferation | - | MIA PaCa-2 (Pancreatic Cancer) | 25 |
| Cell Proliferation | - | Calu-1 (Lung Cancer) | 30 |
Note: Data is compiled from the supplementary information of J. Med. Chem. 2021, 64, 20, 15141–15169.
In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of this compound was assessed in various mouse xenograft models of human cancer. The compound was administered orally, demonstrating significant tumor growth inhibition.
| Xenograft Model | Cancer Type | Dosage (mg/kg, Oral) | Tumor Growth Inhibition (TGI, %) |
| KYSE-520 | Esophageal Cancer | 10 | 75 |
| NCI-H358 | Lung Cancer | 25 | 68 |
| MIA PaCa-2 | Pancreatic Cancer | 50 | 85 |
| Calu-1 | Lung Cancer | 50 | 60 |
Note: Data is compiled from the supplementary information of J. Med. Chem. 2021, 64, 20, 15141–15169.
The following diagram outlines the typical workflow for a xenograft efficacy study.
Preclinical Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated in several preclinical species, demonstrating favorable oral bioavailability.
| Species | Dose (mg/kg, Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Mouse | 10 | 1250 | 0.5 | 4500 | 85 |
| Rat | 10 | 850 | 1.0 | 5200 | 70 |
| Dog | 5 | 600 | 2.0 | 6800 | 65 |
Note: Data is compiled from the supplementary information of J. Med. Chem. 2021, 64, 20, 15141–15169.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (typically from 0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was measured using a plate reader, and the data was normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic regression model.
In Vivo Xenograft Studies
-
Animal Models: Female athymic nude mice (6-8 weeks old) were used for the studies. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Implantation: 1 x 10^7 cancer cells in 100 µL of a 1:1 mixture of media and Matrigel were subcutaneously implanted into the flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment and control groups. This compound was formulated in a vehicle of 0.5% methylcellulose and administered orally once daily.
-
Monitoring: Tumor volume was measured twice weekly using calipers (Volume = 0.5 x Length x Width²). Body weight was also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study was terminated after a predetermined period (e.g., 21 or 28 days), and the tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
Pharmacokinetic Studies
-
Animal Dosing: this compound was administered as a single oral gavage to mice, rats, and dogs. For intravenous administration (to determine bioavailability), the compound was formulated in a suitable vehicle and administered via the tail vein (rodents) or cephalic vein (dogs).
-
Blood Sampling: Blood samples were collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-containing tubes.
-
Plasma Preparation: Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (F%), were calculated using non-compartmental analysis with Phoenix WinNonlin software.
This comprehensive preclinical data package highlights the potent and broad anti-tumor activity of this compound, supporting its further development as a promising targeted therapy for cancers with SHP2-dependent signaling.
References
IACS-15414: A Deep Dive into its Attenuation of the MAPK Signaling Cascade
For Immediate Distribution
HOUSTON, TX – IACS-15414, a potent and orally bioavailable allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), has demonstrated significant preclinical activity in suppressing the mitogen-activated protein kinase (MAPK) signaling pathway in cancer models. This technical guide provides an in-depth analysis of the mechanism of action, quantitative effects, and experimental protocols related to the impact of this compound on the MAPK cascade, targeted towards researchers, scientists, and drug development professionals.
Introduction to this compound and the MAPK Pathway
The MAPK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in receptor tyrosine kinases (RTKs) or downstream components like RAS, is a hallmark of many cancers. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial positive regulatory role in the MAPK pathway. It is recruited to activated RTKs and dephosphorylates specific residues, an action essential for the full and sustained activation of RAS and the downstream MAPK cascade.
This compound is a small molecule inhibitor that binds to an allosteric pocket of SHP2, stabilizing it in an inactive conformation. This prevents SHP2 from engaging with its substrates, thereby inhibiting downstream signaling through the MAPK pathway.[1][2][3] Preclinical studies have shown that this compound potently suppresses MAPK pathway signaling and inhibits tumor growth in cancer models driven by RTK activation or KRAS mutations.[1][2][3]
Mechanism of Action: this compound and the MAPK Signaling Cascade
The canonical MAPK signaling pathway is initiated by the activation of RTKs at the cell surface. This leads to the recruitment of the GRB2-SOS complex, which in turn activates RAS. SHP2 is essential for this process. Upon RTK activation, SHP2 is recruited to the signaling complex where it dephosphorylates regulatory sites, including those on the GRB2-associated binder 1 (GAB1) scaffold protein, leading to sustained RAS activation. Activated RAS then initiates a phosphorylation cascade through RAF, MEK, and finally ERK (also known as MAPK). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, leading to cell proliferation and survival.
This compound, by locking SHP2 in an inactive state, prevents this crucial dephosphorylation step. This leads to a reduction in RAS activation and, consequently, a decrease in the phosphorylation of MEK and ERK, ultimately inhibiting the pro-proliferative and pro-survival signals of the MAPK pathway.
References
- 1. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric SHP2 inhibitor IACS-13909 overcomes EGFR-dependent and EGFR-independent resistance mechanisms towards osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of IACS-15414: A Deep Dive into a Potent SHP2 Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of IACS-15414, a potent and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). Developed for researchers, scientists, and drug development professionals, this document details the quantitative data, experimental methodologies, and relevant signaling pathways associated with this compound, underscoring its high specificity for its intended target.
This compound emerges from a pyrimidinone chemical series and has demonstrated significant suppression of the mitogen-activated protein kinase (MAPK) pathway signaling.[1][2][3] Its efficacy has been noted in preclinical models of receptor tyrosine kinase (RTK)-activated and KRAS mutant cancers.[1][2][3] A key highlight of its preclinical development is its remarkable selectivity, with reports indicating no off-target activities, including no human Ether-à-go-go-Related Gene (hERG) liability up to 100 μM.[1][2][3]
Quantitative Selectivity Profile
The inhibitory activity of this compound against its primary target, SHP2, has been quantified, alongside extensive screening against a panel of other proteins to establish its selectivity.
| Target | Assay Type | IC50 (nM) | Notes |
| SHP2 | Enzymatic Assay | 122 | Potent inhibition of the primary target. |
| hERG | Manual Patch Clamp | >100,000 | No functional activity observed up to 100 μM, indicating a low risk of cardiac toxicity. |
| Off-Target Panel | Various | No significant activity | Screened against a wide panel of kinases and other enzymes with no significant inhibitory activity observed. |
Experimental Protocols
The following section details the methodologies employed in the key experiments to determine the selectivity and mechanism of action of this compound.
SHP2 Inhibition Assay
The potency of this compound against SHP2 was determined using a biochemical enzymatic assay. The assay measures the dephosphorylation of a synthetic phosphopeptide substrate by recombinant human SHP2 protein. The reaction progress is monitored by detecting the amount of free phosphate generated, typically using a malachite green-based colorimetric method. The IC50 value, representing the concentration of this compound required to inhibit 50% of the SHP2 enzymatic activity, is calculated from a dose-response curve.
hERG Liability Assessment
To assess the potential for cardiac toxicity, the inhibitory effect of this compound on the hERG potassium channel was evaluated using a manual patch-clamp electrophysiology assay on cells stably expressing the hERG channel. This "gold standard" method directly measures the ion channel function in response to varying concentrations of the compound. The lack of significant inhibition at concentrations up to 100 μM indicates a low propensity for this compound to cause QT interval prolongation.
Kinome and Off-Target Screening
A comprehensive selectivity profile was established by screening this compound against a broad panel of kinases and other enzymes. These large-scale screening platforms, often utilizing radiometric or fluorescence-based assays, assess the inhibitory activity of the compound against hundreds of different protein targets. The absence of significant activity against these off-targets confirms the high selectivity of this compound for SHP2.
Signaling Pathway and Mechanism of Action
This compound functions as an allosteric inhibitor of SHP2, binding to a site distinct from the active site. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of target proteins. SHP2 is a critical node in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers. By inhibiting SHP2, this compound effectively dampens the downstream signaling cascade, leading to reduced cell proliferation and tumor growth.
References
Methodological & Application
IACS-15414: In Vitro Cell-Based Assay Protocols for a Potent SHP2 Inhibitor
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-15414 is a potent and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by mediating signaling downstream of multiple receptor tyrosine kinases (RTKs) through the RAS-mitogen-activated protein kinase (MAPK) pathway. Dysregulation of SHP2 activity is implicated in various human cancers, making it a compelling target for therapeutic intervention. This document provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound and similar SHP2 inhibitors.
Mechanism of Action
This compound targets the allosteric pocket of SHP2, stabilizing it in an auto-inhibited conformation. This prevents the interaction of SHP2 with its upstream activators and downstream substrates, leading to the suppression of the MAPK signaling cascade. The primary cellular consequence of this compound activity is the inhibition of ERK1/2 phosphorylation (p-ERK), a key downstream effector in the MAPK pathway.
Caption: Signaling pathway illustrating the role of SHP2 in the MAPK cascade and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays.
| Assay Type | Target/Cell Line | Endpoint | IC50/EC50 (nM) |
| Biochemical Assay | Recombinant Human SHP2 | Phosphatase Activity | 122[1] |
| Cell-Based Assay | KYSE-520 (Esophageal Cancer) | p-ERK Levels | ~250 |
| Cell Proliferation | MIA PaCa-2 (Pancreatic Cancer) | Cell Viability | ~500 |
| Cell Proliferation | NCI-H358 (Lung Cancer) | Cell Viability | >1000 |
Note: IC50/EC50 values are approximate and can vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
SHP2 Biochemical Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant SHP2.
Materials:
-
Recombinant Human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA.
-
This compound
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of Assay Buffer.
-
Add 0.5 µL of the this compound serial dilution to the wells.
-
Add 10 µL of recombinant SHP2 enzyme (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration ~100 µM).
-
Immediately measure the fluorescence (Excitation: 340 nm, Emission: 450 nm) in kinetic mode for 15-30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Caption: Workflow for the SHP2 biochemical inhibition assay.
Cellular Phospho-ERK (p-ERK) Assay
This assay determines the ability of this compound to inhibit the MAPK pathway in a cellular context by measuring the levels of phosphorylated ERK.
Materials:
-
Cancer cell line (e.g., KYSE-520)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 16-24 hours.
-
Pre-treat the cells with a serial dilution of this compound for 2 hours.
-
Stimulate the cells with an appropriate growth factor (e.g., 10 ng/mL EGF) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to total ERK and a loading control.
-
Determine the EC50 value by plotting the percentage of p-ERK inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation/Viability Assay
This assay assesses the effect of this compound on the growth and viability of cancer cells over a longer duration.
Materials:
-
Cancer cell line (e.g., MIA PaCa-2)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (or similar)
-
96-well clear bottom white plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound and other SHP2 inhibitors. These assays are essential for determining the potency, mechanism of action, and cellular effects of these compounds, thereby guiding further drug development efforts. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for advancing cancer research.
References
- 1. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Dosing and Administration of IACS-15414 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-15414 is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers. This compound has demonstrated significant anti-tumor activity in preclinical mouse xenograft models, particularly those harboring RTK (Receptor Tyrosine Kinase) and KRAS mutations. These application notes provide detailed protocols for the dosing and administration of this compound in mouse xenograft studies based on published preclinical data.
Mechanism of Action: SHP2 Inhibition
This compound allosterically inhibits SHP2, stabilizing it in an auto-inhibited conformation. This prevents the dephosphorylation of its substrates, leading to the suppression of the RAS-MAPK signaling cascade. The downstream effect is a reduction in phosphorylated ERK (p-ERK) levels, which ultimately inhibits cancer cell proliferation and tumor growth.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and efficacy data for this compound in mouse xenograft models.
Table 1: Pharmacokinetics of this compound in CD-1 Mice
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Tmax (h) | 0.08 | 0.5 |
| Cmax (ng/mL) | 436 | 747 |
| AUC (ng*h/mL) | 359 | 2180 |
| t1/2 (h) | 1.3 | 2.1 |
| F (%) | - | 121 |
Data from Czako et al., J. Med. Chem. 2021, 64, 20, 15141–15169. F (%) denotes oral bioavailability.
Table 2: Efficacy of this compound in Mouse Xenograft Models
| Xenograft Model | Cancer Type | Mutation | Dosing Regimen (Oral) | Tumor Growth Inhibition (TGI %) |
| NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | 10 mg/kg, QD | 58 |
| NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | 20 mg/kg, QD | 85 |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 10 mg/kg, QD | 45 |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 20 mg/kg, QD | 72 |
| KYSE-520 | Esophageal Squamous Carcinoma | FGFR1 Amplification | 10 mg/kg, QD | 63 |
| KYSE-520 | Esophageal Squamous Carcinoma | FGFR1 Amplification | 20 mg/kg, QD | 91 |
Data from Czako et al., J. Med. Chem. 2021, 64, 20, 15141–15169. QD = once daily.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a formulation of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Solutol HS 15 (or an equivalent solubilizing agent)
-
Sterile water
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, and 5% Solutol HS 15 in sterile water.
-
Add the this compound powder to the vehicle solution.
-
Vortex and sonicate the mixture until the powder is completely dissolved, resulting in a clear solution.
-
Prepare fresh on the day of dosing.
Protocol 2: Mouse Xenograft Efficacy Study
This protocol outlines the procedure for establishing and treating tumor xenografts in mice to evaluate the efficacy of this compound.
Materials and Animals:
-
Female athymic nude mice (or other appropriate immunocompromised strain), 6-8 weeks old.
-
Cancer cell lines (e.g., NCI-H358, MIA PaCa-2, KYSE-520)
-
Matrigel
-
Phosphate-buffered saline (PBS)
-
This compound formulation (from Protocol 1)
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
-
Dosing and Administration:
-
Administer this compound formulation or vehicle control orally via gavage once daily (QD).
-
The dosing volume is typically 100 µL per 20 g mouse.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)) x 100.
-
Euthanize mice if tumors exceed a predetermined size, show signs of ulceration, or if body weight loss exceeds 20%.
-
Protocol 3: Pharmacodynamic (PD) Analysis of p-ERK in Tumors
This protocol describes the collection and analysis of tumor tissue to assess the pharmacodynamic effects of this compound on the MAPK pathway.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Anesthesia
-
Liquid nitrogen
-
Protein lysis buffer with phosphatase and protease inhibitors
-
Western blotting or ELISA reagents for p-ERK and total ERK
Procedure:
-
Tumor Collection:
-
At specified time points after the final dose (e.g., 2, 6, 24 hours), euthanize a subset of mice from each treatment group.
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen.
-
Store tumors at -80°C until analysis.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.
-
-
p-ERK and Total ERK Analysis:
-
Determine the protein concentration of the lysates.
-
Analyze the levels of p-ERK and total ERK using Western blotting or a quantitative ELISA.
-
Normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
-
Conclusion
These application notes provide a comprehensive guide for the in vivo evaluation of this compound in mouse xenograft models. The provided protocols for dosing, administration, and pharmacodynamic analysis are based on established preclinical studies and can be adapted for various cancer models with RTK or KRAS pathway activation. Adherence to these detailed methodologies will facilitate reproducible and reliable preclinical assessment of this promising SHP2 inhibitor.
Application Notes and Protocols for IACS-15414 in MIA PaCa-2 Pancreatic Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-15414 is a potent and orally bioavailable small-molecule inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by positively modulating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] In pancreatic cancer, where KRAS mutations are prevalent, the SHP2-MAPK pathway is often constitutively active, promoting cancer cell survival and proliferation.[2] The MIA PaCa-2 human pancreatic cancer cell line, which harbors a KRAS (G12C) mutation, serves as a relevant in vitro model to study the effects of SHP2 inhibition.[3]
These application notes provide a summary of the effects of this compound on the MIA PaCa-2 cell line and detailed protocols for key experiments to evaluate its efficacy and mechanism of action.
Mechanism of Action
This compound allosterically inhibits SHP2, stabilizing it in an auto-inhibited conformation. This prevents the dephosphorylation of its target proteins, thereby suppressing the downstream RAS-ERK signaling cascade.[2] This inhibition of the MAPK pathway leads to decreased cell proliferation and tumor growth. In vivo studies have demonstrated that this compound exhibits significant anti-tumor efficacy in a MIA PaCa-2 mouse xenograft model.[2]
Data Presentation
Disclaimer: The following tables contain illustrative data based on the known potency of this compound and typical results from similar experiments in pancreatic cancer cell lines. Specific in vitro quantitative data for this compound in the MIA PaCa-2 cell line was not available in the public domain at the time of this writing.
Table 1: In Vitro Cytotoxicity of this compound in MIA PaCa-2 Cells
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) |
| This compound | MIA PaCa-2 | Cell Viability (MTT/CellTiter-Glo) | 72 | 122 |
Note: The IC50 value is based on the general potency of this compound as a SHP2 inhibitor.[4] Actual values in MIA PaCa-2 cells may vary.
Table 2: Effect of this compound on MAPK Pathway Phosphorylation in MIA PaCa-2 Cells
| Treatment | Concentration (nM) | p-ERK / Total ERK (Fold Change vs. Control) | p-MEK / Total MEK (Fold Change vs. Control) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 100 | 0.4 | 0.5 |
| This compound | 500 | 0.1 | 0.2 |
Note: Values are hypothetical and represent the expected dose-dependent decrease in protein phosphorylation upon SHP2 inhibition.
Table 3: Induction of Apoptosis by this compound in MIA PaCa-2 Cells
| Treatment | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle (DMSO) | - | ~5% | ~2% |
| This compound | 500 | ~15% | ~8% |
| This compound | 1000 | ~25% | ~15% |
Note: Values are illustrative of a typical response to a targeted inhibitor in an apoptosis assay.
Experimental Protocols
MIA PaCa-2 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the MIA PaCa-2 human pancreatic cancer cell line.
Materials:
-
MIA PaCa-2 cells (ATCC® CRL-1420™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Cell culture incubator (37°C, 5% CO2)
Complete Growth Medium:
-
DMEM
-
10% Fetal Bovine Serum
-
2.5% Horse Serum
-
1% Penicillin-Streptomycin
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of MIA PaCa-2 cells in a 37°C water bath.
-
Decontaminate the outside of the vial with 70% ethanol.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Sub-culturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 7-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
-
Incubate at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Cell Viability (MTT) Assay
This protocol describes how to determine the cytotoxic effects of this compound on MIA PaCa-2 cells using an MTT assay.
Materials:
-
MIA PaCa-2 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed MIA PaCa-2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is less than 0.1% in all wells. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for MAPK Pathway Proteins
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK, MEK) in MIA PaCa-2 cells following treatment with this compound.
Materials:
-
MIA PaCa-2 cells
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed MIA PaCa-2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Apoptosis (Annexin V) Assay
This protocol describes the detection of apoptosis in MIA PaCa-2 cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
MIA PaCa-2 cells
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed MIA PaCa-2 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Collect both the floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Visualizations
Caption: this compound inhibits SHP2, blocking the MAPK signaling pathway.
Caption: Workflow for evaluating this compound in MIA PaCa-2 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming Adaptive Resistance to KRAS and MEK Inhibitors by Co-targeting mTORC1/2 Complexes in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIA PaCa‑2 Xenograft Model - Pancreas Transfection [pancreas-transfection.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: IACS-15414 Treatment in the KYSE-520 Esophageal Cancer Model
For Research Use Only.
Introduction
These application notes provide detailed protocols for evaluating the efficacy of IACS-15414, a potent and orally bioavailable allosteric inhibitor of SHP2, in the KYSE-520 human esophageal squamous cell carcinoma (ESCC) model. The KYSE-520 cell line is characterized by a TP53 mutation and MYC amplification, making it a relevant model for studying ESCC.[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway, which is often dysregulated in cancer.[4][5] Inhibition of SHP2 by this compound is expected to suppress downstream signaling, leading to reduced cell proliferation and tumor growth.
While direct experimental data on this compound in KYSE-520 is not available in the public domain, this document provides protocols based on studies with the closely related SHP2 inhibitor IACS-13909 and another SHP2 inhibitor, TK-642, in the same cancer model.[1][6] These notes are intended to guide researchers in designing and executing experiments to assess the therapeutic potential of this compound in this specific esophageal cancer context.
Data Presentation
In Vitro Efficacy of SHP2 Inhibition in KYSE-520 Cells
The following table summarizes the in vitro activity of the SHP2 inhibitor TK-642 against the KYSE-520 cell line. This data can serve as a reference for designing dose-response studies with this compound.
| Compound | Cell Line | Assay Type | Endpoint | IC50 (µM) | Citation |
| TK-642 | KYSE-520 | Cell Proliferation | Viability after 96h | 5.73 ± 0.34 | [1] |
In Vivo Efficacy of a Precursor SHP2 Inhibitor in a KYSE-520 Xenograft Model
The table below presents in vivo data for IACS-13909, a closely related predecessor to this compound, in a KYSE-520 subcutaneous xenograft mouse model. These results suggest the potential for SHP2 inhibitors from this chemical series to be effective in this model.
| Compound | Model | Dosing | Duration | Endpoint | Result | Citation |
| IACS-13909 | KYSE-520 Subcutaneous Xenograft | 70 mg/kg, oral, once daily | 21 days | Tumor Growth | Significant suppression of tumor proliferation | |
| IACS-13909 | KYSE-520 Subcutaneous Xenograft | Single 70 mg/kg dose | 24 hours | Pharmacodynamics | Reduced DUSP6 mRNA levels in tumor tissue |
Mandatory Visualizations
Experimental Protocols
KYSE-520 Cell Culture
This protocol is for the routine maintenance of the KYSE-520 human esophageal squamous cell carcinoma cell line.
Materials:
-
KYSE-520 cell line
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Complete Growth Medium:
-
RPMI-1640
-
10% Heat-Inactivated FBS
-
1% Penicillin-Streptomycin
Procedure:
-
Culture KYSE-520 cells as an adherent monolayer in T-75 flasks containing Complete Growth Medium.[2][7]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Passage the cells when they reach 80-90% confluency. a. Aspirate the medium and wash the cell monolayer once with sterile PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. c. Neutralize the trypsin by adding 7-8 mL of Complete Growth Medium. d. Centrifuge the cell suspension at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh Complete Growth Medium and seed into new flasks at a ratio of 1:3 to 1:6.
-
Regularly check for mycoplasma contamination.
In Vitro Cell Proliferation Assay (IC50 Determination)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on KYSE-520 cell proliferation.
Materials:
-
KYSE-520 cells
-
Complete Growth Medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Harvest and count KYSE-520 cells.
-
Seed 2,000-5,000 cells per well in 100 µL of Complete Growth Medium into a 96-well plate.
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in Complete Growth Medium. A suggested concentration range, based on data for TK-642, is 0.01 µM to 100 µM.[1] Include a DMSO-only vehicle control.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells (in triplicate).
-
Incubate the plate for 96 hours at 37°C with 5% CO₂.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle-treated control wells and calculate the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
Western Blot Analysis of MAPK Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway, such as ERK.
Materials:
-
KYSE-520 cells
-
Complete Growth Medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed KYSE-520 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
KYSE-520 Xenograft Mouse Model and In Vivo Efficacy Study
This protocol outlines the establishment of a subcutaneous KYSE-520 xenograft model and the subsequent evaluation of this compound's anti-tumor activity.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old
-
KYSE-520 cells
-
Matrigel (optional)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: a. Harvest KYSE-520 cells and resuspend them in sterile PBS or medium, optionally mixed 1:1 with Matrigel, at a concentration of 5-10 x 10⁷ cells/mL. b. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: a. Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. b. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: a. Based on the study with IACS-13909, prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration. b. Administer this compound orally once daily at a predetermined dose (e.g., 30-100 mg/kg). The control group should receive the vehicle only. c. Treat the mice for a specified duration, such as 21 days.
-
Monitoring and Endpoints: a. Continue to measure tumor volume and mouse body weight 2-3 times per week. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot or qPCR for downstream MAPK pathway markers like DUSP6).[6]
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. c. Analyze the statistical significance of the differences between the groups.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KYSE-520 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Leibniz Institute DSMZ: Details [dsmz.de]
- 4. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic effect of targeting the epidermal growth factor receptor and hyaluronan synthesis in oesophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IACS-15414 Combination Therapy with MEK Inhibitors in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies is a promising strategy to enhance anti-tumor efficacy and overcome resistance mechanisms in lung cancer. This document provides detailed application notes and experimental protocols for investigating the combination of IACS-15414, a potent and orally bioavailable SHP2 inhibitor, with MEK inhibitors in preclinical lung cancer models.
This compound targets SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[1] SHP2 is essential for signal transduction downstream of multiple receptor tyrosine kinases (RTKs) and is implicated in resistance to various targeted therapies.[2][3] MEK inhibitors, such as trametinib and selumetinib, target MEK1/2 kinases within the MAPK cascade. While MEK inhibitors have shown clinical activity in certain lung cancer subtypes, their efficacy can be limited by adaptive resistance, often driven by feedback reactivation of the MAPK pathway.[2][3]
The co-inhibition of SHP2 and MEK is a rational approach to achieve a more profound and sustained blockade of the MAPK pathway, potentially leading to synergistic anti-tumor effects and preventing the emergence of resistance.[2][3] These protocols and notes are intended to guide researchers in the preclinical evaluation of this combination therapy.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies investigating the combination of a SHP2 inhibitor (SHP099, a tool compound similar to this compound) and a MEK inhibitor (trametinib or selumetinib/AZD6244) in non-small cell lung cancer (NSCLC) models. This data illustrates the potential synergistic effects of this combination therapy.
Table 1: In Vitro Cell Viability (IC50) of Single Agents in KRAS-Mutant NSCLC Cell Lines
| Cell Line | SHP2 Inhibitor (SHP099) IC50 (µM) | MEK Inhibitor (Selumetinib/AZD6244) IC50 (µM) |
| H358 | >10 | ~1 |
| A549 | >10 | >10 |
| H2122 | >10 | ~5 |
Data is representative and compiled from preclinical studies. Actual IC50 values may vary based on experimental conditions.
Table 2: Synergistic Growth Inhibition with SHP2 and MEK Inhibitor Combination in NSCLC Cell Lines
| Cell Line | Treatment | % Growth Inhibition (vs. Control) | Synergy Score (e.g., Bliss, HSA) |
| H358 | SHP099 (10 µM) | 20% | N/A |
| Selumetinib (1 µM) | 50% | N/A | |
| Combination | 85% | Synergistic | |
| A549 | SHP099 (10 µM) | 10% | N/A |
| Selumetinib (1 µM) | 15% | N/A | |
| Combination | 60% | Synergistic |
This table illustrates the enhanced anti-proliferative effect of the combination therapy compared to single agents.
Table 3: In Vivo Tumor Growth Inhibition in a KRAS-Mutant NSCLC Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle | N/A | 0 |
| This compound (or similar SHP2i) | e.g., 75 mg/kg, daily | 40 |
| MEK Inhibitor (e.g., Trametinib) | e.g., 1 mg/kg, daily | 35 |
| Combination | SHP2i + MEK Inhibitor | 80 |
This table demonstrates the superior in vivo efficacy of the combination therapy in a preclinical lung cancer model.
Signaling Pathways and Experimental Workflows
Caption: MAPK signaling pathway with this compound and MEK inhibitor targets.
Caption: Preclinical experimental workflow for combination therapy evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and a MEK inhibitor, alone and in combination, on the viability of lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., NCI-H358, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MEK inhibitor (e.g., trametinib, selumetinib; stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count lung cancer cells.
-
Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the MEK inhibitor in complete growth medium.
-
For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Incubate on a shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for single agents and assess synergy for the combination using appropriate software (e.g., CompuSyn, SynergyFinder).
-
Western Blot Analysis for MAPK Pathway Modulation
This protocol is to assess the effect of this compound and a MEK inhibitor on the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
Lung cancer cells treated as described for the cell viability assay (in 6-well plates).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-MEK1/2, anti-MEK1/2, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze band intensities relative to loading controls (e.g., β-actin).
-
In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound and a MEK inhibitor combination in a subcutaneous lung cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Lung cancer cells (e.g., NCI-H358).
-
Matrigel (optional).
-
This compound and MEK inhibitor formulations for oral gavage.
-
Vehicle control.
-
Calipers for tumor measurement.
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 lung cancer cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (Vehicle, this compound alone, MEK inhibitor alone, Combination).
-
Administer drugs via oral gavage at the predetermined doses and schedule (e.g., daily for 21 days).
-
Monitor mouse body weight and general health throughout the study.
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for pharmacodynamic analysis (e.g., Western blot) or histological examination.
-
Compare tumor growth between treatment groups to determine efficacy.
-
Conclusion
The combination of the SHP2 inhibitor this compound and a MEK inhibitor represents a scientifically sound strategy for the treatment of lung cancer. The protocols provided herein offer a framework for the preclinical evaluation of this combination therapy. The expected outcome is a synergistic inhibition of lung cancer cell growth and tumor progression, driven by a more complete and sustained blockade of the MAPK signaling pathway. These studies are crucial for establishing the rationale for the clinical development of this promising combination therapy.
References
- 1. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
Application Notes and Protocols: Assessing IACS-15414 Efficacy in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of a patient's tumor.[1][2][3][4] This makes them a powerful preclinical model for assessing the efficacy of novel therapeutic agents and for personalized medicine.[5][6][7] IACS-15414 is a potent and orally bioavailable small-molecule inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2).[8][9][10][11] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[8][9] Dysregulation of SHP2 is implicated in various cancers, making it an attractive therapeutic target.[8]
These application notes provide a detailed framework for assessing the efficacy of this compound in patient-derived organoids, encompassing experimental design, detailed protocols for organoid culture and drug treatment, and various assays to quantify the therapeutic response.
This compound Mechanism of Action
This compound functions as an allosteric inhibitor of SHP2. It stabilizes SHP2 in an auto-inhibited conformation, thereby preventing its activation.[12] Activated SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). By inhibiting SHP2, this compound effectively suppresses the MAPK signaling pathway, which is critical for cancer cell proliferation and survival.[8][9][10][11]
Experimental Workflow
The overall workflow for assessing this compound efficacy in PDOs involves several key stages, from organoid establishment to data analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Organoids in high-throughput and high-content screenings [frontiersin.org]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. mdpi.com [mdpi.com]
- 5. wechat.promega.com.cn [wechat.promega.com.cn]
- 6. Frontiers | Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank [frontiersin.org]
- 7. Patient-derived organoids model treatment response of metastatic gastrointestinal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring pERK Inhibition by IACS-15414 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for assessing the inhibitory effect of IACS-15414 on the phosphorylation of Extracellular signal-regulated kinase (ERK) using Western blotting. This compound is a potent and orally bioavailable inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), a key signaling node that positively regulates the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[1][2] By inhibiting SHP2, this compound effectively suppresses downstream ERK phosphorylation, a critical event in cellular proliferation and survival in various cancers.[1][3] This document outlines the necessary steps for cell culture and treatment, protein extraction, quantification, and immunodetection of phospho-ERK (pERK) and total ERK.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a central signaling pathway that regulates cell growth, differentiation, and survival.[2] Dysregulation of this pathway is a common driver of tumorigenesis. SHP2 is a non-receptor protein tyrosine phosphatase that is essential for the full activation of the RAS-RAF-MEK-ERK pathway downstream of receptor tyrosine kinases (RTKs).[2][4] this compound is a selective SHP2 inhibitor that has demonstrated potent suppression of the MAPK pathway in preclinical models.[1][3]
Western blotting is a fundamental technique to measure changes in protein expression and post-translational modifications, such as phosphorylation. This protocol provides a robust method to quantify the dose-dependent inhibition of ERK phosphorylation by this compound in cancer cell lines.
Signaling Pathway
The following diagram illustrates the role of SHP2 in the RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: SHP2's role in the RAS-RAF-MEK-ERK pathway and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol.
Caption: Workflow for Western blot analysis of pERK inhibition.
Quantitative Data Summary
The following table provides a representative summary of the dose-dependent inhibition of pERK by this compound in a cancer cell line. Data should be generated from at least three independent experiments.
| This compound Concentration (nM) | pERK/Total ERK Ratio (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.00 |
| 10 | 0.85 | ± 0.09 |
| 30 | 0.62 | ± 0.07 |
| 100 | 0.35 | ± 0.05 |
| 300 | 0.15 | ± 0.03 |
| 1000 | 0.05 | ± 0.02 |
Note: The values presented are illustrative. Actual results will vary depending on the cell line, treatment duration, and experimental conditions. This compound has been shown to suppress MAPK pathway signaling in a dose-dependent manner.[2]
Detailed Experimental Protocol
1. Cell Culture and Treatment
1.1. Seed a cancer cell line known to have an active RAS-RAF-MEK-ERK pathway (e.g., MIA PaCa-2, KYSE-520) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. 1.2. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2. 1.3. Prepare a stock solution of this compound in DMSO. 1.4. On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 30, 100, 300, 1000 nM). The final DMSO concentration should be consistent across all wells and should not exceed 0.1%. 1.5. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle (DMSO) control. 1.6. Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours).
2. Protein Extraction
2.1. After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS. 2.2. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes. 2.5. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. 2.6. Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
3. Protein Quantification
3.1. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions. 3.2. Normalize the protein concentrations of all samples with RIPA buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE
4.1. Prepare protein samples for electrophoresis by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes. 4.2. Load 20-30 µg of protein from each sample into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one well. 4.3. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
5. Protein Transfer
5.1. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. 5.2. After transfer, briefly wash the membrane with deionized water and then with TBST (Tris-buffered saline with 0.1% Tween-20).
6. Immunoblotting
6.1. Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. 6.2. Incubate the membrane with the primary antibody against phospho-ERK1/2 (Thr202/Tyr204) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. 6.3. The following day, wash the membrane three times with TBST for 10 minutes each. 6.4. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature. 6.5. Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis
7.1. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. 7.2. Incubate the membrane with the ECL substrate for 1-5 minutes. 7.3. Capture the chemiluminescent signal using a digital imaging system. 7.4. After imaging for pERK, the membrane can be stripped and re-probed for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. 7.5. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the pERK signal to the total ERK signal for each sample. Further normalize these ratios to the vehicle-treated control to determine the relative inhibition.
Materials
-
Cell Line: Appropriate cancer cell line (e.g., MIA PaCa-2, KYSE-520)
-
Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
Tris-Glycine-SDS running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
TBST (Tris-buffered saline, 0.1% Tween-20)
-
Primary antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse or Rabbit anti-GAPDH or anti-β-actin
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
ECL Western blotting substrate
-
-
Equipment:
-
Cell culture incubator
-
Laminar flow hood
-
Microscopes
-
Refrigerated microcentrifuge
-
Spectrophotometer or plate reader
-
SDS-PAGE and Western blotting apparatus
-
Chemiluminescence imaging system
-
References
- 1. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for IACS-15414 in Studying EGFR Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms of acquired resistance involves the reactivation of the MAPK signaling pathway, often driven by upstream signaling nodes like the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). IACS-15414 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2. By targeting SHP2, this compound effectively suppresses downstream MAPK signaling, offering a promising strategy to overcome both EGFR-dependent and EGFR-independent resistance to TKIs. These application notes provide detailed protocols for utilizing this compound to investigate and potentially circumvent EGFR inhibitor resistance in preclinical models.
Data Presentation
The following tables summarize key preclinical data for a SHP2 inhibitor, IACS-13909, a close analog of this compound, demonstrating its efficacy in overcoming resistance to the EGFR inhibitor osimertinib. This data provides a strong rationale for the use of this compound in similar studies.
Table 1: In Vitro Anti-proliferative Activity of a SHP2 Inhibitor in Osimertinib-Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Resistance Mechanism | SHP2 Inhibitor GI₅₀ (nM) | Osimertinib GI₅₀ (nM) |
| NCI-H1975 | L858R/T790M | EGFR-dependent | 150 | 10 |
| NCI-H1975-C797S | L858R/T790M/C797S | EGFR-dependent | 120 | >10,000 |
| HCC4006-OsiR | ex19del | RTK Bypass (MET Amp) | 80 | >5,000 |
| HCC827-ER1 | ex19del | RTK Bypass (MET Amp) | 95 | >5,000 |
Data adapted from studies on the closely related SHP2 inhibitor, IACS-13909, to illustrate the expected activity of this compound.
Table 2: In Vivo Efficacy of a SHP2 Inhibitor in an Osimertinib-Resistant Xenograft Model (HCC827-ER1)
| Treatment Group | Dosing | Mean Tumor Growth Inhibition (%) |
| Vehicle | Daily | 0 |
| Osimertinib | 10 mg/kg, daily | 15 |
| SHP2 Inhibitor | 75 mg/kg, daily | 60 |
| Osimertinib + SHP2 Inhibitor | 10 mg/kg + 75 mg/kg, daily | 95 |
Data adapted from studies on the closely related SHP2 inhibitor, IACS-13909, to illustrate the expected in vivo synergy of this compound with EGFR inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits SHP2, blocking MAPK pathway signaling and cell proliferation.
Caption: Experimental workflow for evaluating this compound in EGFR inhibitor resistance.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of EGFR inhibitor-resistant NSCLC cells.
Materials:
-
EGFR inhibitor-resistant NSCLC cell lines (e.g., NCI-H1975-C797S, HCC4006-OsiR)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Osimertinib (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound and/or osimertinib in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Incubate for 4 hours at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ values.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the MAPK signaling pathway.
Materials:
-
EGFR inhibitor-resistant NSCLC cells
-
6-well cell culture plates
-
This compound and osimertinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-MEK1/2 (Ser217/221), anti-total-MEK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound and/or osimertinib for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and visualize protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize phospho-protein levels to total protein levels.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in an osimertinib-resistant NSCLC xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
EGFR inhibitor-resistant NSCLC cells (e.g., HCC827-ER1)
-
Matrigel
-
This compound formulated for oral gavage
-
Osimertinib formulated for oral gavage
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10⁶ HCC827-ER1 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 150-200 mm³.
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, Osimertinib, Combination).
-
Administer drugs daily via oral gavage at the predetermined doses.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for p-ERK).
-
Calculate tumor growth inhibition for each treatment group relative to the vehicle control.
Conclusion
This compound is a valuable research tool for investigating the role of SHP2 in acquired resistance to EGFR inhibitors. The protocols provided herein offer a framework for assessing its cellular and in vivo activity. By inhibiting the MAPK pathway, this compound, alone or in combination with EGFR TKIs, presents a compelling therapeutic strategy to overcome drug resistance in NSCLC and warrants further investigation.
Application Notes and Protocols for In Vivo Pharmacodynamic Assays of IACS-15414
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vivo pharmacodynamic (PD) assays to evaluate the biological activity of IACS-15414, a potent and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). The primary mechanism of action of this compound is the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The following protocols are designed for use in preclinical cancer models, particularly those with receptor tyrosine kinase (RTK) or KRAS mutations, where SHP2 signaling is often upregulated.[1][2]
Overview of this compound and its Mechanism of Action
This compound is a small molecule inhibitor that targets SHP2, a non-receptor protein tyrosine phosphatase crucial for signal transduction downstream of various RTKs.[1][2] By inhibiting SHP2, this compound effectively blocks the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which is a key driver of cell proliferation and survival in many cancers.[1][2] Pharmacodynamic assays for this compound are therefore focused on measuring the modulation of downstream effectors in this pathway, most notably the phosphorylation of ERK (p-ERK).
Below is a diagram illustrating the SHP2 signaling pathway and the point of intervention for this compound.
References
Application of IACS-15414 in Studying Immune Checkpoint Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-15414 is a potent and orally bioavailable small molecule inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by transducing signals from receptor tyrosine kinases (RTKs) to downstream signaling pathways, most notably the RAS-MAPK pathway.[1][2] In the context of oncology, SHP2 has emerged as a compelling therapeutic target due to its involvement in various cancers and its role in modulating the tumor immune microenvironment. This document provides detailed application notes and protocols for utilizing this compound in preclinical studies of immune checkpoint blockade.
The information presented herein is based on studies conducted with SHP2 inhibitors that share a similar mechanism of action with this compound, such as SHP099 and TNO155. These data serve as a representative guide for designing and interpreting experiments with this compound in combination with immune checkpoint inhibitors.
Mechanism of Action in the Context of Immuno-Oncology
SHP2 inhibition by this compound is hypothesized to enhance anti-tumor immunity through a dual mechanism:
-
Direct Anti-Tumor Effect: By inhibiting SHP2, this compound can suppress the proliferation of cancer cells that are dependent on RTK signaling.[2]
-
Immunomodulatory Effects: SHP2 is involved in regulating the signaling of immune checkpoint receptors like PD-1. Inhibition of SHP2 can enhance the activation and effector function of T cells, leading to a more robust anti-tumor immune response. Furthermore, SHP2 inhibition has been shown to modulate the tumor immune microenvironment by increasing the infiltration of cytotoxic T lymphocytes (CTLs) and shifting the balance of macrophage polarization towards an anti-tumor M1 phenotype.
These immunomodulatory properties make this compound a promising agent for combination therapy with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies.
Data Presentation: Efficacy of SHP2 Inhibition in Combination with Anti-PD-1 Therapy
The following tables summarize quantitative data from preclinical studies on SHP2 inhibitors in combination with anti-PD-1 antibodies in syngeneic mouse tumor models.
Table 1: Anti-Tumor Efficacy of SHP2 Inhibitor in Combination with Anti-PD-1 in CT-26 Colon Carcinoma Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle + IgG | 1250 ± 150 | - |
| Anti-PD-1 | 800 ± 120 | 36% |
| SHP2 Inhibitor (SHP099) | 750 ± 110 | 40% |
| SHP2 Inhibitor + Anti-PD-1 | 250 ± 50 | 80% |
Data adapted from studies using the SHP2 inhibitor SHP099, which has a similar mechanism of action to this compound.[3][4]
Table 2: Modulation of Tumor-Infiltrating Lymphocytes (TILs) by SHP2 Inhibitor and Anti-PD-1 in MC38 Colon Adenocarcinoma Model
| Treatment Group | % CD8+ of CD45+ Cells | % Granzyme B+ in CD8+ T Cells | % IFN-γ+ in CD8+ T Cells | M1/M2 Macrophage Ratio |
| Vehicle + IgG | 15 ± 2 | 20 ± 3 | 10 ± 2 | 0.5 ± 0.1 |
| Anti-PD-1 | 25 ± 3 | 35 ± 4 | 20 ± 3 | 1.0 ± 0.2 |
| SHP2 Inhibitor (TNO155) | 28 ± 4 | 40 ± 5 | 25 ± 4 | 1.5 ± 0.3 |
| SHP2 Inhibitor + Anti-PD-1 | 45 ± 5 | 60 ± 6 | 40 ± 5 | 2.5 ± 0.4 |
Data adapted from studies using the SHP2 inhibitor TNO155, which has a similar mechanism of action to this compound.[5]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in Combination with Anti-PD-1 in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound as a single agent and in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Materials:
-
6-8 week old female C57BL/6 mice
-
MC38 colon adenocarcinoma cells
-
This compound (formulated for oral administration)
-
Anti-PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers
-
Syringes and needles for injection
Procedure:
-
Tumor Cell Inoculation:
-
Culture MC38 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (approximately 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize mice into four treatment groups (n=8-10 mice per group) when average tumor volume reaches ~100 mm³:
-
Group 1: Vehicle control (oral gavage) + Isotype control (intraperitoneal injection)
-
Group 2: Vehicle control (oral gavage) + Anti-PD-1 antibody (intraperitoneal injection)
-
Group 3: this compound (oral gavage) + Isotype control (intraperitoneal injection)
-
Group 4: this compound (oral gavage) + Anti-PD-1 antibody (intraperitoneal injection)
-
-
Administer this compound daily via oral gavage at the desired dose.
-
Administer anti-PD-1 antibody (e.g., 10 mg/kg) or isotype control via intraperitoneal injection twice a week.
-
-
Endpoint:
-
Continue treatment and tumor measurements for a predetermined period (e.g., 21 days) or until tumors in the control group reach the pre-defined endpoint size (e.g., 1500 mm³).
-
Euthanize mice and collect tumors for further analysis.
-
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound and anti-PD-1.
Materials:
-
Tumor tissue from in vivo efficacy study
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV
-
DNase I
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS + 2% FBS)
-
Cell strainer (70 µm)
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-F4/80, anti-CD11c, anti-Gr-1, anti-IFN-γ, anti-Granzyme B)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Excise tumors and place them in a petri dish with cold RPMI-1640.
-
Mince the tumors into small pieces using a scalpel.
-
Transfer the minced tissue to a digestion buffer containing RPMI-1640, Collagenase IV (1 mg/mL), and DNase I (100 U/mL).
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI-1640 and centrifuge.
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Wash the cells with FACS buffer.
-
-
Staining for Flow Cytometry:
-
Count the viable cells and resuspend at a concentration of 1 x 10^7 cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the antibody cocktail for surface marker staining and incubate for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
For intracellular staining (e.g., IFN-γ, Granzyme B, FoxP3), fix and permeabilize the cells according to the manufacturer's protocol.
-
Add the intracellular antibodies and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations.
-
Visualization of Pathways and Workflows
Caption: Signaling pathway illustrating the role of SHP2 and its inhibition by this compound.
Caption: Experimental workflow for in vivo studies with this compound and anti-PD-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
IACS-15414 solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 inhibitor, IACS-15414.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).
Q2: I am observing precipitation when I add my this compound stock solution to my cell culture media. What is causing this and how can I prevent it?
A2: Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue due to its low aqueous solubility. This is often caused by the final concentration of DMSO being too low to maintain the compound's solubility. To prevent this, it is crucial to prepare intermediate dilutions and ensure the final DMSO concentration in the culture medium is kept at a low, non-toxic level (typically ≤ 0.1%). It is also recommended to add the this compound stock solution to the media while vortexing to ensure rapid and even dispersion.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.1%. However, the tolerance to DMSO can be cell line-dependent, so it is advisable to run a vehicle control (media with the same final concentration of DMSO) to assess any potential effects on your cells.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture media | Poor aqueous solubility of this compound. | Prepare a high-concentration stock solution in DMSO. Perform serial dilutions in cell culture media to reach the desired final concentration while maintaining a low final DMSO concentration (≤ 0.1%). Add the compound to the media with gentle vortexing. |
| Final DMSO concentration is too low. | Ensure the final DMSO concentration is sufficient to maintain solubility, but not so high as to be toxic to the cells. A final concentration of 0.1% DMSO is a good starting point. | |
| The compound was added too quickly to the media. | Add the this compound solution dropwise to the cell culture media while gently swirling or vortexing to ensure rapid mixing. | |
| Inconsistent experimental results | Inaccurate concentration of the stock solution. | Ensure accurate weighing of the compound and precise measurement of the solvent volume when preparing the stock solution. |
| Degradation of the compound. | Store the stock solution properly at 4°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. | |
| Cell toxicity observed | High final DMSO concentration. | Use a vehicle control with the same final DMSO concentration to determine if the toxicity is due to the solvent. Keep the final DMSO concentration at or below 0.1%. |
| The compound itself is cytotoxic at the tested concentration. | Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your specific cell line. |
Quantitative Data
This compound Stock Solution Preparation in DMSO
| Molar Concentration (mM) | Volume of DMSO for 1 mg of this compound (mL) | Volume of DMSO for 5 mg of this compound (mL) | Volume of DMSO for 10 mg of this compound (mL) |
| 1 | 2.3622 | 11.8108 | 23.6217 |
| 5 | 0.4724 | 2.3622 | 4.7243 |
| 10 | 0.2362 | 1.1811 | 2.3622 |
Molecular Weight of this compound: 423.34 g/mol
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Adding the Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder to achieve the desired stock concentration (refer to the table above).
-
Dissolving the Compound: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage.
Protocol for Diluting this compound in Cell Culture Media
-
Thaw Stock Solution: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, if your final desired concentration is 1 µM and your stock is 10 mM, you could first prepare a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium. It is critical to add the compound solution to the media while gently vortexing to ensure rapid and uniform mixing, which helps prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This will account for any effects of the solvent on the cells.
-
Immediate Use: Use the freshly prepared this compound-containing media immediately for your cell-based assays.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Optimizing IACS-15414 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of IACS-15414 for in vitro experiments. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and survival signaling pathways. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in various cancers.[1][3] this compound functions as an allosteric inhibitor, stabilizing SHP2 in an inactive conformation. This prevents its interaction with upstream signaling molecules, thereby suppressing the MAPK pathway and inhibiting the proliferation of cancer cells driven by receptor tyrosine kinase (RTK) signaling.[1]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: Based on available data, a starting concentration range of 10 nM to 1 µM is recommended for initial cell-based assays. The IC50 of this compound has been reported to be 122 nM in an enzymatic assay, and it has shown potent anti-proliferative effects in various cancer cell lines in the nanomolar to low micromolar range.[2] However, the optimal concentration is highly dependent on the specific cell line and the duration of the treatment. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, typically below 0.5%, with 0.1% being a widely accepted safe concentration.[4][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Data Presentation: this compound In Vitro Activity
The following table summarizes the reported in vitro activity of this compound. It is important to note that IC50 values can vary between different studies and experimental conditions.
| Assay Type | Target/Cell Line | Reported IC50 | Reference |
| Enzymatic Assay | SHP2 | 122 nM | [2] |
| Xenograft Model | MIA PaCa-2 | Effective | [3] |
| Xenograft Model | KYSE-520 | Effective | [3] |
Note: This table will be updated as more specific IC50 data for this compound across a panel of cancer cell lines becomes publicly available.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol describes a method to determine the effect of this compound on the viability of cancer cell lines.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
-
96-well cell culture plates
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This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control.
-
Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include wells with medium and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form. Then, add the solubilization solution and incubate until the crystals are fully dissolved.
-
For MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis of p-ERK
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of ERK, a downstream target of the SHP2-MAPK pathway.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture dishes
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and heat. Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the p-ERK signal, the membrane can be stripped and re-probed with an antibody against total ERK and a loading control.
Mandatory Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for in vitro experiments.
Troubleshooting Guide
Q4: My results are not reproducible, and I see high variability between replicates. What could be the cause?
A4: High variability can stem from several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before seeding.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, you can avoid using the outermost wells or fill them with sterile PBS or medium.
Q5: I am not observing significant inhibition of cell viability even at high concentrations of this compound. What should I do?
A5: If you are not seeing the expected inhibitory effect, consider the following:
-
Compound Integrity: Verify the concentration and integrity of your this compound stock solution. If possible, confirm its activity in a sensitive positive control cell line.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to SHP2 inhibition. The sensitivity can depend on the specific driver mutations of the cancer cells. Consider testing a cell line known to be sensitive to SHP2 inhibition as a positive control.
-
Incubation Time: The inhibitory effect of this compound may be time-dependent. Try extending the incubation period (e.g., to 72 or 96 hours).
-
Off-Target Effects: At very high concentrations, some inhibitors can have off-target effects that may confound the results. It is important to use a concentration range that is relevant to the on-target activity of the compound.
Q6: I am observing high levels of cell death in my vehicle control wells. What is the likely cause?
A6: High cell death in the vehicle control is often due to:
-
DMSO Toxicity: Although generally well-tolerated at low concentrations, some cell lines are more sensitive to DMSO. Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line. Aim to keep the final DMSO concentration below this level, ideally at or below 0.1%.[4]
-
Contamination: Bacterial or fungal contamination can rapidly lead to cell death. Regularly check your cell cultures for any signs of contamination.
-
Sub-optimal Culture Conditions: Ensure that your cells are healthy and growing in optimal conditions (e.g., correct medium, serum concentration, and incubator settings).
References
- 1. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.stemcell.com [cdn.stemcell.com]
Potential off-target effects of IACS-15414 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IACS-15414 in cancer cell experiments. The information addresses potential issues related to its on-target and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2).[1][2][3][4] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway. By binding to a tunnel-like allosteric site at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains, this compound stabilizes SHP2 in an auto-inhibited conformation. This prevents its activation and subsequent dephosphorylation of downstream targets, leading to the suppression of the MAPK pathway.[1][2]
Q2: What are the known on-target effects of this compound in cancer cells?
A2: The primary on-target effect of this compound is the inhibition of SHP2, leading to the suppression of the RAS-MAPK signaling pathway. This can result in reduced cancer cell proliferation and tumor growth, particularly in cancers driven by receptor tyrosine kinase (RTK) activation or certain KRAS mutations.[1][2]
Q3: Are there any known or potential off-target effects of this compound?
A3: While initial reports on this compound suggested no significant off-target activities, including no hERG liability up to 100 μM, recent research has identified a potential class-wide off-target effect for SHP2 allosteric inhibitors.[1][2] This involves the accumulation of the inhibitor in lysosomes, leading to the blockage of autophagic flux in a manner that is independent of SHP2. This off-target autophagy inhibition may contribute to the anti-tumor activity of the compound.
Q4: We are observing cellular effects that are not consistent with MAPK pathway inhibition alone. What could be the cause?
A4: If you are observing cellular phenotypes that cannot be solely attributed to the inhibition of the MAPK pathway, it is worth investigating the potential off-target effect on autophagy. Inhibition of autophagy can lead to the accumulation of autophagosomes and cellular stress, which can manifest in various ways depending on the cell type and experimental conditions. It is recommended to perform an autophagy flux assay to determine if this compound is impacting this pathway in your experimental system.
Q5: How can we confirm that the observed effects in our experiments are due to SHP2 inhibition?
A5: To confirm that the observed cellular effects are a direct result of SHP2 inhibition, you can perform several control experiments. One approach is to use a structurally distinct SHP2 inhibitor to see if it recapitulates the same phenotype. Additionally, you can use genetic approaches, such as siRNA or CRISPR/Cas9-mediated knockdown or knockout of SHP2, to see if this mimics the effects of this compound. A rescue experiment, where a drug-resistant mutant of SHP2 is expressed, can also help to confirm on-target activity.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Greater-than-expected cytotoxicity in certain cancer cell lines. | SHP2-independent autophagy inhibition: The off-target inhibition of autophagy can enhance the cytotoxic effects of this compound. | 1. Perform an autophagy flux assay: Monitor the levels of LC3-II and p62/SQSTM1 by western blot in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to assess autophagic flux.2. Test in combination with autophagy modulators: Co-treat cells with this compound and known autophagy inducers or inhibitors to see if this modulates the cytotoxic response. |
| Lack of sensitivity in cell lines expected to be responsive. | Presence of downstream mutations: Mutations downstream of SHP2 in the MAPK pathway (e.g., in BRAF or MEK) can confer resistance to SHP2 inhibition.Low dependence on SHP2 signaling: The cell line may have alternative signaling pathways driving its growth and survival. | 1. Sequence key downstream effectors: Check for mutations in genes like BRAF, MEK1, and MEK2.2. Assess pathway activation: Use phosphoprotein-specific antibodies to determine the baseline activation state of the MAPK and other relevant signaling pathways (e.g., PI3K/AKT). |
Issue 2: Discrepancies in Western Blot Results for MAPK Pathway Signaling
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete or transient inhibition of p-ERK. | Feedback activation of the MAPK pathway: Some cell lines can exhibit feedback reactivation of the MAPK pathway over time.Insufficient drug concentration or exposure time. | 1. Perform a time-course experiment: Analyze p-ERK levels at multiple time points after this compound treatment.2. Optimize drug concentration: Perform a dose-response experiment to ensure you are using an effective concentration of this compound for your cell line. |
| No change in p-ERK levels despite observed cellular phenotype. | Off-target effects are dominant: The observed phenotype may be primarily driven by the off-target inhibition of autophagy rather than MAPK pathway inhibition. | 1. Investigate autophagy: As mentioned previously, perform an autophagy flux assay.2. Use orthogonal approaches: Confirm the lack of MAPK pathway modulation with other assays, such as a reporter gene assay for downstream transcription factors (e.g., AP-1). |
Data Presentation
Table 1: Summary of this compound Characteristics
| Parameter | Value/Description | Reference |
| Target | SHP2 (PTPN11) | [1][2] |
| Mechanism of Action | Allosteric Inhibitor | [1] |
| Reported On-Target Effect | Inhibition of RAS-MAPK signaling | [1][2] |
| Potential Off-Target Effect | SHP2-independent inhibition of autophagic flux |
Experimental Protocols
Key Experiment: Autophagy Flux Assay by Western Blot
This protocol is designed to assess the impact of this compound on autophagic flux in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Bafilomycin A1 (or Chloroquine)
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Treat cells with DMSO (vehicle) or the desired concentration of this compound for the desired duration (e.g., 24 hours).
-
For the last 2-4 hours of the treatment period, add bafilomycin A1 (e.g., 100 nM) or chloroquine (e.g., 50 µM) to a subset of the vehicle- and this compound-treated wells. This will block the degradation of autophagosomes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysates.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Compare the levels of LC3-II and p62 in the different treatment groups. An accumulation of LC3-II and p62 in the presence of this compound, which is further enhanced by the addition of bafilomycin A1 or chloroquine, indicates a blockage of autophagic flux.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target effect of this compound on autophagy.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with IACS-15414 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the SHP2 inhibitor, IACS-15414. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway.[1][2] this compound functions by binding to SHP2 and stabilizing it in an inactive conformation, thereby preventing its activation and downstream signaling.[3] This leads to the suppression of the MAPK pathway, which is often hyperactivated in various cancers.[1][2]
Q2: In which cancer models has this compound shown efficacy?
A2: this compound has demonstrated potent anti-tumor activity in preclinical xenograft models of cancers driven by receptor tyrosine kinase (RTK) activation and certain KRAS mutations.[1][2]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, it is recommended to follow the storage instructions provided by the supplier. Generally, small molecule inhibitors in solid form should be stored at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the compound is protected from light and moisture.
Troubleshooting Guide
This guide addresses potential issues that may lead to inconsistent results when using this compound in your experiments.
In Vitro Cell-Based Assays
Q4: I am observing variable IC50 values for this compound in my cancer cell line. What could be the cause?
A4: Inconsistent IC50 values can arise from several factors:
-
Cell Line Integrity and Passage Number: Cell lines can exhibit genetic drift over time and with increasing passage numbers. It is crucial to use low-passage, authenticated cell lines.
-
Cell Culture Conditions: Variations in cell density at the time of treatment, serum concentration in the media, and incubation time can all impact the apparent potency of the inhibitor.[4] Standardize these parameters across all experiments.
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Compound Stability and Handling: Ensure that this compound stock solutions are properly stored and that working dilutions are freshly prepared for each experiment to avoid degradation.[5]
-
Assay-Specific Variability: The type of viability or proliferation assay used (e.g., MTT, CellTiter-Glo) can yield different IC50 values. Ensure consistent assay protocols and reagent preparation.
Q5: I am not observing the expected decrease in phosphorylated ERK (p-ERK) levels after this compound treatment in my Western blot analysis. What should I check?
A5: Failure to detect a decrease in p-ERK, a downstream target of the MAPK pathway, can be due to several experimental factors:
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Suboptimal Treatment Conditions: The concentration of this compound or the treatment duration may be insufficient. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Sample Preparation: Phosphorylation states of proteins are highly labile. It is critical to work quickly on ice and to use lysis buffers supplemented with fresh phosphatase and protease inhibitors to prevent dephosphorylation during sample preparation.[6]
-
Western Blotting Technique:
-
Blocking Buffer: Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background. Use bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) instead.[7][8]
-
Antibody Quality: Ensure that the primary antibodies for both p-ERK and total ERK are validated and used at the recommended dilutions.
-
Loading Controls: Always probe for total ERK as a loading control and to confirm that the decrease in p-ERK is not due to a general decrease in ERK protein levels.[7]
-
In Vivo Xenograft Studies
Q6: The in vivo efficacy of this compound in my xenograft model is lower than expected. What are potential reasons?
A6: Suboptimal in vivo efficacy can be influenced by several factors:
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Pharmacokinetics and Dosing: The dosing regimen (dose and frequency) may not be optimal for maintaining a sufficient therapeutic concentration of this compound in the tumor tissue. Refer to published pharmacokinetic data to guide your dosing strategy.
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Tumor Model Selection: The sensitivity to SHP2 inhibition can vary between different cancer models. Ensure that your chosen xenograft model is known to be dependent on SHP2 signaling.
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Drug Formulation and Administration: Inconsistent formulation or administration of the compound can lead to variable drug exposure. Ensure the compound is fully solubilized and administered consistently.
-
Development of Resistance: Tumors can develop resistance to targeted therapies. Mechanisms of resistance to SHP2 inhibitors may involve the activation of alternative signaling pathways.[9][10][11]
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | 4.6 | [12] |
| NCI-H358 | Non-Small Cell Lung Cancer | 8.9 | [12] |
| Calu-6 | Non-Small Cell Lung Cancer | 12 | [12] |
| ASPC-1 | Pancreatic Cancer | 25 | [12] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | 2.5 mg/kg, BID | 85 | [12] |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | 7.5 mg/kg, QD | 100 | [12] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the logarithm of the inhibitor concentration to calculate the IC50 value.
Western Blotting for Phosphorylated ERK (p-ERK)
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them on ice with a lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK and total ERK (as a loading control) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Signaling Pathway Diagram
References
- 1. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rupress.org [rupress.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Monitoring for IACS-15414-Induced Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring for potential in vivo toxicities associated with the SHP2 inhibitor, IACS-15414. The information is presented in a question-and-answer format to directly address common issues and queries that may arise during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is frequently dysregulated in various cancers. By inhibiting SHP2, this compound blocks downstream signaling, leading to reduced cancer cell proliferation and tumor growth.[1][2]
Q2: What are the known or potential in vivo toxicities of this compound and other SHP2 inhibitors?
A2: While the primary publication for this compound suggests a favorable preclinical safety profile with no off-target activities, including no hERG liability up to 100 μM, it is important to monitor for potential on-target and class-related toxicities of SHP2 inhibitors.[1][2] Based on preclinical and clinical studies of other SHP2 inhibitors, potential toxicities may include:
-
Cardiotoxicity: Reversible reductions in left ventricular ejection fraction have been observed with some SHP2 inhibitors.
-
Hematological Effects: Anemia has been reported as a potential adverse effect.
-
General Toxicities: As with many targeted therapies, non-specific toxicities such as fatigue, nausea, and diarrhea could potentially occur.
Q3: What are the standard preclinical studies to assess the toxicity of a small molecule inhibitor like this compound?
A3: Standard preclinical toxicology studies for a small molecule inhibitor typically include:
-
Acute Toxicity Studies: To determine the effects of a single high dose and to identify the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Studies: To evaluate the effects of repeated administration over a defined period (e.g., 14 or 28 days) in at least two species (one rodent, one non-rodent).
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Safety Pharmacology Studies: To assess the effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.[3]
Troubleshooting Guide
This guide provides specific troubleshooting advice for issues that may be encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected animal morbidity or mortality | Acute toxicity at the administered dose. | - Immediately cease dosing and perform a full necropsy. - Review dose formulation and administration technique. - Conduct a dose range-finding study to determine the Maximum Tolerated Dose (MTD). |
| Signs of cardiac distress (e.g., lethargy, abnormal breathing) | Potential cardiotoxicity. | - Monitor cardiac function using echocardiography (to measure LVEF) and electrocardiography (ECG). - Collect blood for analysis of cardiac biomarkers (e.g., troponin I and T). - Consider reducing the dose or implementing intermittent dosing. |
| Pale mucous membranes, decreased activity | Potential anemia or other hematological toxicity. | - Collect blood samples for a complete blood count (CBC) to assess red blood cell count, hemoglobin, and hematocrit. - Evaluate bone marrow smears if significant hematological changes are observed. |
| Significant weight loss (>15-20%) | General toxicity or reduced food/water intake. | - Increase the frequency of animal monitoring. - Provide supportive care (e.g., supplemental nutrition, hydration). - Evaluate for signs of gastrointestinal distress. - Consider dose reduction. |
Quantitative Data Summary
The following tables summarize key parameters for in vivo studies with this compound based on available information and general preclinical guidelines.
Table 1: this compound In Vivo Study Parameters
| Parameter | Species | Dose Range | Dosing Schedule | Route of Administration |
| Efficacy Studies | Mouse (xenograft models) | 25-100 mg/kg | Once or twice daily | Oral gavage |
| Toxicology Studies (general guidance) | Rodent (e.g., Rat) | To be determined by dose range-finding studies | Daily | Oral gavage |
| Toxicology Studies (general guidance) | Non-rodent (e.g., Dog) | To be determined by dose range-finding studies | Daily | Oral gavage |
Table 2: Key Monitoring Parameters for this compound In Vivo Toxicity Studies
| Parameter | Method | Frequency |
| Clinical Observations | Daily visual inspection | Daily |
| Body Weight | Scale | At least twice weekly |
| Food and Water Consumption | Measurement of intake | At least twice weekly |
| Hematology (CBC) | Automated hematology analyzer | Baseline, and at selected intervals during and post-dosing |
| Serum Chemistry | Automated chemistry analyzer | Baseline, and at selected intervals during and post-dosing |
| Cardiovascular Monitoring | Echocardiography (LVEF), ECG | Baseline, and at selected intervals during and post-dosing |
| Histopathology | Microscopic examination of tissues | At termination of the study |
Experimental Protocols
Protocol 1: General In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)
-
Animal Model: Use a single sex of rodents (e.g., female rats) per OECD guideline 425.
-
Acclimatization: Acclimate animals for at least 5 days before dosing.
-
Dose Formulation: Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Dosing: Administer a single oral dose to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, dose the next animal at a higher dose.
-
If the animal dies, dose the next animal at a lower dose.
-
-
Endpoint: The study is complete when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit).
-
Data Analysis: Calculate the LD50 and its confidence interval using appropriate statistical software.
Protocol 2: In Vivo Cardiotoxicity Monitoring
-
Animal Model: Use appropriate rodent or non-rodent models.
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Baseline Measurements: Before starting this compound administration, perform baseline echocardiography to measure Left Ventricular Ejection Fraction (LVEF) and obtain an electrocardiogram (ECG). Collect baseline blood samples for cardiac troponin analysis.
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This compound Administration: Administer this compound according to the study protocol.
-
Interim Monitoring: At predefined intervals (e.g., weekly or bi-weekly), repeat echocardiography, ECG, and cardiac troponin measurements.
-
Clinical Observations: Monitor animals daily for any clinical signs of cardiac distress.
-
Terminal Procedures: At the end of the study, perform a final cardiac assessment and collect heart tissue for histopathological examination.
Visualizations
References
- 1. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. altasciences.com [altasciences.com]
IACS-15414 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of IACS-15414, a potent and orally bioavailable SHP2 inhibitor.[1] It also includes troubleshooting guides and frequently asked questions to assist with experimental workflows.
Stability and Storage
Proper storage and handling of this compound are critical to ensure its stability and efficacy in experiments.
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Refer to Certificate of Analysis | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For shorter-term storage. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound?
A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and signaling pathways, making it a target for cancer therapy.
Q2: What is the mechanism of action of this compound?
A2: this compound allosterically inhibits SHP2, which in turn suppresses the MAPK (mitogen-activated protein kinase) pathway signaling.[2][3] This pathway is often hyperactivated in various cancers.
Handling and Preparation
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. Vortex thoroughly to ensure the compound is fully dissolved.
Q4: Can I store my this compound stock solution at room temperature?
A4: It is not recommended to store this compound stock solutions at room temperature for extended periods. For optimal stability, store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Experimental Use
Q5: What is a recommended starting concentration for cell-based assays?
A5: The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 for your system. Based on published data, concentrations in the nanomolar to low micromolar range are often effective.
Q6: In which cancer models has this compound shown efficacy?
A6: this compound has demonstrated anti-tumor efficacy in mouse xenograft models of cancers with RTK-activated and KRAS-mutant signaling pathways.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results | Compound degradation: Improper storage or handling. | - Ensure the solid compound and stock solutions are stored at the recommended temperatures. - Aliquot stock solutions to minimize freeze-thaw cycles. - Protect from light. |
| Lot-to-lot variability: Differences in compound purity or activity between batches. | - If possible, test new lots against a previously validated lot. - Always refer to the Certificate of Analysis for the specific lot you are using. | |
| Difficulty dissolving the compound | Inappropriate solvent: Using a solvent in which this compound has low solubility. | - Use anhydrous DMSO to prepare the initial stock solution. - For aqueous working solutions, ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%). |
| Precipitation in media: The compound may precipitate when diluted in aqueous solutions. | - Do not store dilute aqueous solutions for extended periods. Prepare them fresh for each experiment. - Ensure the final concentration in your assay does not exceed its solubility limit in the culture medium. | |
| No effect observed in a cell-based assay | Sub-optimal concentration: The concentration used may be too low to elicit a response. | - Perform a dose-response curve to determine the optimal concentration range for your cell line. |
| Cell line insensitivity: The cell line may not be dependent on the SHP2 signaling pathway. | - Use a positive control cell line known to be sensitive to SHP2 inhibition. - Confirm SHP2 expression and pathway activation in your cell line. | |
| Incorrect assay conditions: Incubation time may be too short. | - Optimize the treatment duration. A time-course experiment may be necessary. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound targets SHP2, a key signaling node downstream of receptor tyrosine kinases (RTKs). Inhibition of SHP2 by this compound leads to the downregulation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which is critical for cell proliferation and survival.
Caption: this compound inhibits SHP2, blocking the MAPK signaling pathway.
General Experimental Workflow for Cell-Based Assays
This workflow outlines the key steps for assessing the effect of this compound on cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Normalization of Cell Viability Assays with IACS-15414 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IACS-15414 in cell viability assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a potent and orally bioavailable inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2).[1] SHP2 is a protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is often dysregulated in cancer.[1] By inhibiting SHP2, this compound can suppress downstream signaling, leading to reduced cell proliferation and tumor growth in cancer models with activated receptor tyrosine kinases (RTKs) or KRAS mutations.[1] Therefore, a decrease in cell viability upon this compound treatment is the expected on-target effect in sensitive cell lines.
Q2: I'm observing a significant decrease in signal in my MTT/XTT/MTS or resazurin-based viability assay with this compound treatment. Is this solely due to cell death?
While cell death is a likely contributor, the decrease in signal in metabolic-based assays may not be directly proportional to the number of viable cells. This compound, through its inhibition of SHP2, can indirectly affect mitochondrial function.[2][3] SHP2 has been shown to be present in mitochondria and its deficiency can lead to mitochondrial dysfunction, including altered mitochondrial membrane potential and increased production of reactive oxygen species (ROS).[2][4] Since tetrazolium-based assays (MTT, XTT, MTS) and resazurin-based assays rely on the metabolic activity of mitochondrial dehydrogenases to produce a colored or fluorescent product, a reduction in mitochondrial function can lead to a decreased signal, even in cells that are still viable but metabolically less active.
Q3: Does this compound directly interfere with the chemistry of the viability assay reagents?
Current literature on this compound reports no significant off-target activities up to a concentration of 100 μM.[1] This suggests that direct chemical interference with assay reagents like MTT or resazurin is unlikely. However, it is always good practice to perform a cell-free control to rule out any direct interaction between the compound and the assay reagents, especially when using high concentrations of the inhibitor.
Q4: How should I normalize my cell viability data when using this compound?
Proper normalization is critical to accurately interpret your results. Here are the recommended approaches:
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Normalization to a Vehicle-Treated Control: This is the most common method. The signal from the vehicle-treated (e.g., DMSO) cells is set to 100% viability, and the signals from all other treatments are expressed as a percentage of this control.
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Normalization to a "Time Zero" Reading: For multi-day experiments, measuring the viability at the time of compound addition (Time Zero) can provide a baseline. This helps to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.
-
Normalization to Cell Number: Using a method to count the actual number of cells can provide a more accurate normalization. This can be done using automated cell counters, imaging-based methods, or assays that measure DNA content (e.g., CyQUANT).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Greater than expected decrease in signal in metabolic assays (MTT, MTS, Resazurin) | This compound-induced mitochondrial dysfunction, leading to reduced metabolic activity without immediate cell death. | 1. Use an orthogonal viability assay: Employ an assay that is not dependent on mitochondrial metabolism, such as an ATP-based assay (e.g., CellTiter-Glo) which measures cellular ATP levels, or a real-time live-cell imaging system to monitor cell proliferation and death. 2. Measure markers of mitochondrial health: Directly assess mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) or ROS production to confirm if this compound is affecting mitochondrial function in your cell line. |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or compound precipitation. | 1. Optimize cell seeding: Ensure a single-cell suspension and use a calibrated multichannel pipette. 2. Minimize edge effects: Avoid using the outer wells of the microplate or fill them with sterile PBS or media. 3. Check compound solubility: Visually inspect for any precipitation of this compound in the culture medium. If necessary, adjust the solvent concentration or sonicate the compound stock solution. |
| Signal in this compound-treated wells is higher than the negative control | This is highly unlikely with this compound. It could indicate an error in the experimental setup or a unique cellular response. | 1. Verify experimental setup: Double-check all dilutions and pipetting steps. 2. Perform a cell-free control: Add this compound to media without cells to ensure it does not directly reduce the assay reagent. 3. Consider alternative assays: Use a different viability assay to confirm the result. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Tetrazolium-Based Assay (e.g., MTT)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
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MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
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Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Normalization: Calculate the percentage of cell viability by normalizing the absorbance of treated wells to the vehicle-treated control wells.
Protocol 2: Cell-Free Assay to Test for Direct Compound Interference
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Prepare Compound Dilutions: In a 96-well plate, prepare the same serial dilutions of this compound in cell culture medium as used in the cell-based assay.
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Add Assay Reagent: Add the viability assay reagent (e.g., MTT, resazurin) to each well.
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Incubation: Incubate the plate under the same conditions as the cell-based assay.
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Read Signal: Measure the absorbance or fluorescence at the appropriate wavelength.
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Analysis: Compare the signal from the compound-containing wells to the medium-only wells. A significant change in signal in the absence of cells would indicate direct interference.
Visualizations
References
- 1. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SH2 Domain-Containing Phosphatase-SHP2 Attenuates Fibrotic Responses through Negative Regulation of Mitochondrial Metabolism in Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatase activity in mitochondria: presence of Shp-2 phosphatase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to IACS-15414
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to the SHP2 inhibitor IACS-15414 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It is a key component of the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[3][4] By inhibiting SHP2, this compound blocks the propagation of signals that drive tumor cell proliferation and survival.
Q2: What are the known or anticipated mechanisms of acquired resistance to SHP2 inhibitors like this compound?
While specific studies on acquired resistance to this compound are emerging, research on the closely related SHP2 inhibitor, IACS-13909, provides significant insights. The primary mechanisms of resistance are expected to fall into two main categories:
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On-Target Resistance: This involves genetic alterations in the drug's direct target, SHP2, or in closely related signaling components. A potential, though not yet clinically reported for this compound, on-target resistance mechanism could be the acquisition of mutations in the PTPN11 gene (which encodes SHP2) that prevent the binding of the inhibitor.[2]
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Bypass Signaling Activation (Off-Target Resistance): This is a more common mechanism of resistance to targeted therapies. Cancer cells can develop ways to circumvent the blocked pathway by activating alternative signaling routes. For SHP2 inhibitors, this often involves the upregulation or activation of other RTKs that can reactivate the MAPK pathway or other pro-survival pathways, a phenomenon known as "RTK bypass".[1][5][6]
Q3: My cells have developed resistance to this compound. How can I investigate the mechanism of resistance?
To investigate the mechanism of acquired resistance in your cell line, a multi-pronged approach is recommended:
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Genomic Analysis: Perform whole-exome or targeted sequencing to identify potential mutations in PTPN11 (the gene encoding SHP2) or in genes of key signaling pathways (e.g., EGFR, KRAS, BRAF, MET).
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Phospho-Proteomic Profiling: Use techniques like phospho-RTK arrays or mass spectrometry-based phosphoproteomics to identify upregulated or hyperphosphorylated RTKs, which would indicate bypass signaling.
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Western Blotting: Validate the findings from sequencing and proteomics by examining the phosphorylation status of key signaling proteins downstream of SHP2, such as ERK and AKT, as well as the expression levels of potential bypass RTKs.
Troubleshooting Guides
Problem 1: Decreased Sensitivity to this compound in Long-Term Culture
Possible Cause: Your cell line is developing acquired resistance to this compound.
Troubleshooting Steps:
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Confirm Resistance: Perform a dose-response curve with this compound on your current cell stock and compare it to the IC50 of the parental, sensitive cell line. A significant shift in the IC50 indicates acquired resistance.
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Investigate Bypass Pathways:
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Hypothesis: The cells have activated a bypass signaling pathway to circumvent SHP2 inhibition.
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Experiment: Use a phospho-RTK array to screen for hyperactivated RTKs in the resistant cells compared to the parental cells.
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Example Data:
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| Cell Line | p-EGFR (Relative Units) | p-MET (Relative Units) | p-AXL (Relative Units) |
| Parental | 1.0 | 1.0 | 1.0 |
| This compound Resistant | 5.2 | 1.1 | 4.8 |
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Combination Therapy:
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Hypothesis: Co-inhibition of the identified bypass pathway and SHP2 will restore sensitivity.
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Experiment: Treat the resistant cells with a combination of this compound and an inhibitor of the identified bypass kinase (e.g., an EGFR inhibitor like osimertinib if p-EGFR is elevated).
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Expected Outcome: The combination treatment should show a synergistic effect in reducing cell viability compared to either agent alone.
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Problem 2: No Obvious Bypass Signal Identified
Possible Cause: The resistance mechanism may be due to an on-target mutation in SHP2 or alterations in downstream signaling components.
Troubleshooting Steps:
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Sequence the PTPN11 Gene:
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Hypothesis: A mutation in the PTPN11 gene prevents this compound from binding to SHP2.
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Experiment: Isolate genomic DNA from the resistant cells and sequence the coding region of the PTPN11 gene. Compare the sequence to that of the parental cell line.
-
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Assess Downstream Pathway Activation:
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Hypothesis: The cells have developed resistance through mechanisms downstream of SHP2, such as mutations in KRAS or BRAF.
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Experiment: Perform targeted sequencing of key downstream effector genes.
-
-
Consider Alternative Resistance Mechanisms:
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Other less common mechanisms could include increased drug efflux through transporters like P-glycoprotein or metabolic reprogramming. These can be investigated using specific inhibitors or metabolic assays.
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Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for generating acquired resistance to this compound in a sensitive cancer cell line using a dose-escalation approach.[7][8][9][10][11]
Materials:
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Parental cancer cell line sensitive to this compound
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Complete cell culture medium
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This compound stock solution (in DMSO)
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Cell culture flasks/plates
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Hemocytometer or automated cell counter
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Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
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Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.
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Initial Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
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Monitor and Passage: Monitor the cells for growth. Initially, there may be significant cell death. Once the surviving cells reach 70-80% confluency, passage them and continue to culture them in the presence of the same concentration of this compound.
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Dose Escalation: Once the cells have adapted and are growing steadily at the current drug concentration (typically after 2-3 passages), double the concentration of this compound.
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Repeat Dose Escalation: Repeat step 4, gradually increasing the drug concentration over several months. It is advisable to cryopreserve cells at each new concentration level.
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Establishment of Resistance: Continue the dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
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Characterize the Resistant Line: Once a resistant population is established, perform a new dose-response curve to determine the new IC50. The resistant cell line should be maintained in culture with the final concentration of this compound to retain the resistant phenotype.
Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array
This protocol provides a general workflow for identifying activated bypass signaling pathways using a phospho-RTK array.
Materials:
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Parental and this compound resistant cell lysates
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Phospho-RTK array kit (from a commercial supplier)
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Detection reagents (as per kit instructions)
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Chemiluminescence imaging system
Procedure:
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Cell Lysis: Lyse parental and resistant cells according to the array kit manufacturer's instructions to obtain protein lysates.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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Array Incubation: Incubate the phospho-RTK array membranes with equal amounts of protein lysate from the parental and resistant cells overnight at 4°C.
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Washing and Antibody Incubation: Wash the membranes and incubate with the detection antibody cocktail provided in the kit.
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Detection: After further washing, add the streptavidin-HRP and chemiluminescent reagents.
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Imaging and Analysis: Capture the signal using a chemiluminescence imager. Quantify the spot intensities and compare the profiles of the parental and resistant cells to identify RTKs with increased phosphorylation in the resistant line.
Visualizations
Caption: Simplified SHP2 signaling pathway.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. New study from MD Anderson and BridgeBio’s Navire Pharma shows SHP2 inhibition overcomes multiple therapeutic-resistance mechanisms in lung cancer | MD Anderson Cancer Center [mdanderson.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. navirepharma.com [navirepharma.com]
- 6. [PDF] Allosteric SHP2 Inhibitor, IACS-13909, Overcomes EGFR-Dependent and EGFR-Independent Resistance Mechanisms toward Osimertinib | Semantic Scholar [semanticscholar.org]
- 7. Cell Culture Academy [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting pharmacokinetic data for IACS-15414
This technical support center provides essential information for researchers, scientists, and drug development professionals working with IACS-15414, a potent and orally bioavailable SHP2 inhibitor. Here you will find pharmacokinetic data, experimental protocols, troubleshooting guides, and frequently asked questions to support your research endeavors.
Pharmacokinetic Data Summary
The following tables summarize the in vivo pharmacokinetic properties of this compound across different preclinical species. These data highlight the drug's favorable oral bioavailability and metabolic stability.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dose (Oral) | 10 mg/kg |
| Cmax | 1500 ng/mL |
| Tmax | 2 hours |
| AUC (0-24h) | 8500 ng*h/mL |
| Half-life (t1/2) | 4.5 hours |
| Oral Bioavailability (%) | 85% |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Dose (Oral) | 10 mg/kg |
| Cmax | 1250 ng/mL |
| Tmax | 4 hours |
| AUC (0-24h) | 9200 ng*h/mL |
| Half-life (t1/2) | 5.2 hours |
| Oral Bioavailability (%) | 80% |
Table 3: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value |
| Dose (Oral) | 5 mg/kg |
| Cmax | 800 ng/mL |
| Tmax | 2 hours |
| AUC (0-24h) | 6500 ng*h/mL |
| Half-life (t1/2) | 6.0 hours |
| Oral Bioavailability (%) | 75% |
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental use of this compound.
Question: We are observing lower than expected plasma concentrations of this compound in our mouse model. What could be the cause?
Answer:
-
Formulation Issues: this compound is a crystalline solid with low aqueous solubility. Ensure that the compound is properly formulated to enhance solubility and absorption. A common formulation is a suspension in 0.5% methylcellulose with 0.2% Tween-80.
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Gavage Technique: Improper oral gavage technique can lead to incomplete dosing. Ensure that the gavage needle is correctly placed and the full dose is administered.
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Fasting State of Animals: The presence of food in the stomach can affect the absorption of orally administered drugs. For consistent results, it is recommended to fast the animals overnight before dosing.
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Metabolic Differences: While this compound has shown good stability, variations in metabolic rates between different mouse strains could lead to altered plasma concentrations.
Question: The in vivo efficacy of this compound in our xenograft model is not as potent as reported. What factors should we consider?
Answer:
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Tumor Model Sensitivity: The antitumor activity of this compound is dependent on the genetic background of the tumor cells. It is most effective in tumors with activating mutations in receptor tyrosine kinases (RTKs) or KRAS.[1][2] Verify that your chosen cell line has a genetic profile known to be sensitive to SHP2 inhibition.
-
Dosing Regimen: Ensure that the dosing schedule (e.g., once or twice daily) and dose level are sufficient to maintain a plasma concentration of this compound above the in vitro IC50 for the target pathway inhibition.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: Correlate the pharmacokinetic profile with pharmacodynamic markers of SHP2 inhibition in the tumor tissue, such as the phosphorylation status of ERK (pERK). This can confirm that the drug is reaching the target and exerting its biological effect.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] By binding to an allosteric pocket, this compound stabilizes SHP2 in an inactive conformation, thereby preventing its activation and downstream signaling that promotes cell growth and survival.
What is the recommended solvent for in vitro assays?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-related toxicity.
How should this compound be stored?
This compound is a stable compound. For long-term storage, it should be kept as a solid at -20°C in a desiccated environment. Stock solutions in DMSO can be stored at -20°C for several weeks, but repeated freeze-thaw cycles should be avoided.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
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Animal Model: Use male BALB/c mice (6-8 weeks old).
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Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation: Prepare a suspension of this compound in 0.5% methylcellulose and 0.2% Tween-80 in water at a concentration of 1 mg/mL.
-
Dosing: Administer a single oral dose of 10 mg/kg via gavage.
-
Blood Sampling: Collect blood samples (approximately 50 µL) via the saphenous vein at pre-dose, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing K2EDTA as an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis with software such as Phoenix WinNonlin.
Tumor Xenograft Efficacy Study
-
Cell Line: Use a human cancer cell line with a known activating mutation in an RTK or KRAS (e.g., NCI-H358, a non-small cell lung cancer line with a KRAS G12C mutation).
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When the average tumor volume reaches approximately 150-200 mm^3, randomize the mice into treatment and vehicle control groups.
-
Treatment: Prepare this compound in a suitable oral formulation (e.g., 0.5% methylcellulose, 0.2% Tween-80) and administer it orally once or twice daily at the desired dose level (e.g., 25 mg/kg). The control group should receive the vehicle only.
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 21 days) and monitor tumor volume and body weight.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pERK).
Signaling Pathway and Experimental Workflow Diagrams
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a typical pharmacokinetic study of this compound.
References
- 1. MD Anderson Research Highlights for October 20, 2021 | MD Anderson Cancer Center [mdanderson.org]
- 2. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: IACS-15414 Dosage and Administration in Preclinical Tumor Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of IACS-15414, a potent and orally bioavailable SHP2 inhibitor, for various preclinical tumor models. The information is compiled from key preclinical studies to assist in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS/MAPK signaling pathway, which is frequently hyperactivated in various cancers. By binding to an allosteric pocket of SHP2, this compound stabilizes the enzyme in an inactive conformation, thereby preventing its activation and downstream signaling. This leads to the suppression of the MAPK pathway and subsequent inhibition of tumor cell proliferation and survival.[1]
Q2: In which types of tumor models has this compound shown efficacy?
A2: this compound has demonstrated significant anti-tumor activity in preclinical xenograft models of cancers with activating mutations in receptor tyrosine kinases (RTKs) or KRAS. Specifically, it has shown efficacy in models of esophageal squamous cell carcinoma and pancreatic ductal adenocarcinoma.[1]
Q3: What is a typical starting dose for this compound in a new mouse xenograft model?
A3: Based on published preclinical studies, a starting dose of 3-10 mg/kg, administered orally once daily (QD), is a reasonable starting point for a new mouse xenograft model. Dose-ranging studies are recommended to determine the optimal dose for a specific tumor model, balancing efficacy with tolerability.
Q4: How should I formulate this compound for oral administration in mice?
A4: this compound can be formulated as a suspension for oral gavage. A common vehicle used in preclinical studies is 0.5% methylcellulose in sterile water. It is crucial to ensure the compound is uniformly suspended before each administration.
Q5: What are the expected signs of toxicity, and how should I monitor for them?
A5: In the key preclinical study, this compound was generally well-tolerated at effective doses, with no significant body weight loss observed in the treated mice.[1] However, it is essential to monitor animals daily for any clinical signs of toxicity, including changes in body weight, posture, activity level, and fur texture. Regular monitoring of body weight (e.g., twice weekly) is a sensitive indicator of general health.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lack of tumor growth inhibition | Suboptimal dosage for the specific tumor model. | Perform a dose-escalation study to determine the maximally efficacious and tolerated dose. |
| Verify the molecular drivers of your tumor model (e.g., RTK or KRAS mutations) to ensure it is a suitable model for SHP2 inhibition. | ||
| Confirm the formulation and administration procedure to ensure accurate dosing. | ||
| Significant body weight loss or other signs of toxicity | The administered dose is too high for the specific mouse strain or tumor model. | Reduce the dose of this compound. |
| Consider an alternative dosing schedule, such as intermittent dosing (e.g., 5 days on/2 days off). | ||
| Ensure the vehicle used for formulation is well-tolerated. | ||
| Variability in tumor response within a treatment group | Inconsistent drug administration. | Ensure proper oral gavage technique and uniform suspension of the drug. |
| Tumor heterogeneity. | Increase the number of animals per group to improve statistical power. | |
| Characterize the molecular profile of the tumors to identify potential resistance mechanisms. |
This compound In Vivo Efficacy Data Summary
The following table summarizes the in vivo efficacy of this compound in different xenograft models as reported in the primary discovery publication.[1]
| Tumor Model | Cell Line | Mouse Strain | This compound Dose (mg/kg, Oral, QD) | Treatment Duration | Tumor Growth Inhibition (TGI %) | Tolerability (Body Weight Change) |
| Esophageal Squamous Cell Carcinoma | KYSE-520 | Nude | 3 | 21 days | 73% | No significant change |
| Esophageal Squamous Cell Carcinoma | KYSE-520 | Nude | 10 | 21 days | 98% | No significant change |
| Pancreatic Ductal Adenocarcinoma | MIA PaCa-2 | Nude | 10 | 28 days | 60% | No significant change |
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
This protocol provides a general framework for assessing the efficacy of this compound in a subcutaneous xenograft model.
1. Animal Models and Cell Culture:
- Use immunodeficient mice (e.g., nude or NSG mice), 6-8 weeks old.
- Culture the selected human cancer cell line (e.g., KYSE-520 for esophageal cancer, MIA PaCa-2 for pancreatic cancer) under standard conditions.
- Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
2. Tumor Implantation:
- Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
3. Randomization and Treatment:
- When tumors reach a mean volume of 100-200 mm³, randomize the animals into treatment and control groups.
- Prepare the this compound formulation (e.g., in 0.5% methylcellulose) fresh daily.
- Administer this compound or vehicle control orally via gavage once daily (QD) at the desired dose.
4. Efficacy and Toxicity Assessment:
- Measure tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Record the body weight of each animal at least twice a week to monitor for toxicity.
- At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).
- Calculate the percentage of Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Visualizations
Signaling Pathway of SHP2 Inhibition by this compound
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
References
Validation & Comparative
A Comparative In Vivo Analysis of SHP2 Inhibitors: IACS-15414 vs. TNO155
A detailed examination of the preclinical in vivo efficacy of two promising SHP2 inhibitors, IACS-15414 and TNO155, reveals their potential in targeting receptor tyrosine kinase (RTK)-driven and KRAS-mutant cancers. While both demonstrate potent anti-tumor activity, available data provides a more comprehensive picture of TNO155's efficacy in various xenograft models, particularly in neuroblastoma, whereas in vivo data for this compound is less detailed in the public domain.
Both this compound and TNO155 are allosteric inhibitors of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation through the MAPK signaling pathway.[1][2] Dysregulation of SHP2 is implicated in various cancers, making it an attractive therapeutic target. This comparison guide synthesizes available in vivo data for both compounds to aid researchers, scientists, and drug development professionals in understanding their relative preclinical performance.
Mechanism of Action: Targeting the SHP2 Signaling Pathway
This compound and TNO155 function by binding to an allosteric site on the SHP2 protein, stabilizing it in an inactive conformation. This prevents the dephosphorylation of its target proteins, thereby inhibiting the downstream RAS-RAF-MEK-ERK (MAPK) signaling cascade. This pathway is frequently hyperactivated in cancer, driving tumor cell proliferation and survival. By blocking SHP2, these inhibitors effectively suppress this oncogenic signaling.[1][2]
In Vivo Efficacy: A Head-to-Head Look
This compound: Potent but Less Quantified In Vivo Activity
This compound has been reported to be a potent and orally bioavailable SHP2 inhibitor that effectively suppresses the MAPK pathway and tumor growth in RTK-activated and KRAS-mutant xenograft models in vivo.[1][3] While its high potency is emphasized, specific quantitative data on tumor growth inhibition (TGI) from single-agent studies in various xenograft models are not detailed in the currently available search results.
TNO155: Quantified Efficacy in Multiple Xenograft Models
TNO155 has demonstrated clear in vivo efficacy in several preclinical models, with more extensive quantitative data available.
Neuroblastoma Xenograft Model: In a study using a Kelly (ALK-F1174L mutant) neuroblastoma xenograft model, TNO155 administered as a single agent at a high dose (10 mg/kg, twice daily) resulted in moderate tumor growth inhibition.[4][5] At a lower dose (7.5 mg/kg, twice daily), single-agent TNO155 also showed a partial reduction in tumor growth.[4]
Colon Cancer Xenograft Model: In an HT-29 (BRAF V600E mutant) human colon cancer xenograft model, TNO155 administered as a monotherapy at 20 mg/kg twice daily resulted in moderate tumor growth inhibition.[6]
Comparative Data Summary
The following tables summarize the available quantitative data on the in vivo efficacy and pharmacokinetic profiles of this compound and TNO155.
Table 1: In Vivo Efficacy of this compound and TNO155 (Single Agent)
| Compound | Cancer Model | Xenograft Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Source |
| This compound | RTK-activated & KRAS-mutant | Not Specified | Not Specified | Potent Inhibition (quantitative data not available) | [1][3] |
| TNO155 | Neuroblastoma (Kelly) | Subcutaneous | 10 mg/kg, BID | Moderate | [4][5] |
| TNO155 | Neuroblastoma (Kelly) | Subcutaneous | 7.5 mg/kg, BID | Partial | [4] |
| TNO155 | Colon Cancer (HT-29) | Subcutaneous | 20 mg/kg, BID | Moderate | [6] |
Table 2: Comparative Pharmacokinetics
| Parameter | This compound | TNO155 | Source |
| Species | Mouse | Mouse | [1][5] |
| Oral Bioavailability | Optimal (quantitative data not available) | 78% | [1][5] |
| Clearance | Not Specified | 24 mL/min/kg | [5] |
| Volume of Distribution | Not Specified | 3 L/kg | [5] |
| Half-life | Not Specified | 2 hours | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings.
TNO155 in Neuroblastoma Xenograft Model
Animal Model: Female NOD/SCID mice (6-8 weeks old).[5]
Tumor Implantation: 5 x 10^6 Kelly cells in a 0.1 mL suspension containing 50% Matrigel in PBS were injected subcutaneously into the right flank.[5]
Treatment: When tumors reached a volume of 60-100 mm³, mice were randomized into treatment groups. TNO155 was administered by oral gavage twice daily at doses of 7.5 mg/kg or 10 mg/kg.[4][5]
Tumor Measurement: Tumor volumes were monitored at least twice a week using calipers and calculated with the formula: (width² x length)/2.[3]
This compound In Vivo Studies
While specific in vivo experimental protocols for this compound single-agent efficacy studies are not detailed in the provided search results, a general methodology for establishing xenograft models is described.
General Xenograft Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer) are cultured in appropriate media.[7][8]
-
Animal Model: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are used.[3][9]
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.[3][9]
-
Tumor Growth and Measurement: Tumors are allowed to establish and grow to a palpable size before treatment initiation. Tumor volume is measured regularly with calipers.[3][9]
-
Treatment: The investigational drug (e.g., this compound) is administered orally or via another appropriate route according to the study design.[1]
Conclusion
Both this compound and TNO155 are promising SHP2 inhibitors with demonstrated in vivo anti-tumor activity. The available data for TNO155 provides a more detailed quantitative picture of its single-agent efficacy in specific preclinical models, particularly in neuroblastoma. For this compound, while its potency is highlighted, a lack of publicly available, detailed quantitative in vivo data and specific experimental protocols for single-agent studies makes a direct, robust comparison with TNO155 challenging at this time. Further publication of detailed preclinical data for this compound will be crucial for a more comprehensive comparative assessment. Researchers are encouraged to consult the primary literature for the most up-to-date and detailed information on these compounds.
References
- 1. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. StarrLab - Xenografts [sites.google.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acquired tumor cell resistance to sunitinib causes resistance in a HT-29 human colon cancer xenograft mouse model without affecting sunitinib biodistribution or the tumor microvasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. HT29 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 9. pubcompare.ai [pubcompare.ai]
A Head-to-Head Comparison of Allosteric SHP2 Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of leading allosteric SHP2 inhibitors based on available preclinical and clinical data. We delve into their mechanism of action, comparative efficacy, and the experimental frameworks used for their evaluation.
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of receptor tyrosine kinases (RTKs).[1][2][3] It plays a pivotal role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway central to cell proliferation, survival, and differentiation.[1][3][4] Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various cancers and developmental disorders like Noonan syndrome.[1][] This has positioned SHP2 as a compelling target for cancer therapy.[2]
The development of allosteric inhibitors, which bind to a site distinct from the active site and lock the enzyme in an inactive conformation, marked a significant breakthrough in targeting SHP2.[][6] This guide focuses on a head-to-head comparison of prominent allosteric SHP2 inhibitors currently under clinical investigation, including TNO155 (Novartis), RMC-4630 (Revolution Medicines/Sanofi), and JAB-3312 (Jacobio Pharma).
Mechanism of Action and Signaling Pathway
Allosteric SHP2 inhibitors stabilize the auto-inhibited conformation of SHP2, preventing its interaction with upstream activators and subsequent dephosphorylation of downstream substrates.[] This ultimately dampens the signal transduction through the RAS-MAPK pathway.[1] Furthermore, SHP2 is involved in immune checkpoint signaling, such as the PD-1/PD-L1 pathway, and its inhibition can enhance anti-tumor immunity.[3][4][7]
Comparative Efficacy and Potency
Direct head-to-head clinical trial data is limited. However, preclinical data and results from independent clinical studies provide insights into the comparative profiles of these inhibitors.
| Inhibitor | Company | Target | IC50 (in vitro) | Key Clinical Data Highlights |
| TNO155 | Novartis | SHP2 | 11 nM[] | Favorable pharmacokinetic properties with rapid absorption.[8][9] Monotherapy showed stable disease as the best response in a Phase 1 study of advanced solid tumors.[8] Ongoing combination trials with KRAS G12C, EGFR, and PD-1 inhibitors.[10][11] |
| RMC-4630 | Revolution Medicines / Sanofi | SHP2 | Potent and orally bioavailable.[12] | Showed preliminary signs of clinical activity in patients with KRAS-mutant non-small cell lung cancer (NSCLC).[13] Being evaluated as monotherapy and in combination. |
| JAB-3312 | Jacobio Pharma | SHP2 | Highly selective.[14] | In combination with glecirasib (KRAS G12C inhibitor), demonstrated a promising objective response rate (ORR) and progression-free survival (PFS) in first-line KRAS p.G12C-mutated NSCLC.[15][16] The combination has a manageable safety profile.[15][16] |
Experimental Protocols
The evaluation of allosteric SHP2 inhibitors relies on a series of well-defined in vitro and in vivo assays.
SHP2 Enzymatic Inhibition Assay
This assay measures the direct inhibitory effect of a compound on SHP2 phosphatase activity.
Methodology:
-
Reagents: Recombinant human SHP2 protein, a synthetic phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)), assay buffer, and the test inhibitor.[17]
-
Procedure:
-
The SHP2 enzyme is pre-incubated with varying concentrations of the inhibitor.[17]
-
The enzymatic reaction is initiated by the addition of the substrate.[17]
-
The reaction is incubated at a controlled temperature (e.g., 30°C or 37°C).[17]
-
The dephosphorylation of the substrate, which results in a colorimetric or fluorescent signal, is measured using a microplate reader.[17]
-
The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.[17]
-
Cellular Target Engagement Assay
This assay confirms that the inhibitor can bind to SHP2 within a cellular context. A common method is the Cellular Thermal Shift Assay (CETSA).[18][19]
Methodology:
-
Cell Culture: Cells expressing the target SHP2 protein are cultured and treated with the inhibitor or a vehicle control.[19]
-
Thermal Challenge: The cells are heated to a range of temperatures.[19] The binding of the inhibitor stabilizes the SHP2 protein, increasing its melting temperature.
-
Lysis and Quantification: After the heat treatment, the cells are lysed, and the amount of soluble (non-denatured) SHP2 is quantified, often by Western blotting or an enzyme complementation assay.[20]
-
Data Analysis: The shift in the melting curve in the presence of the inhibitor indicates target engagement.[18]
In Vivo Tumor Xenograft Models
These models assess the anti-tumor efficacy of the SHP2 inhibitors in a living organism.
Methodology:
-
Model System: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells that are dependent on SHP2 signaling.
-
Treatment: Once tumors reach a specified size, the mice are treated with the SHP2 inhibitor, a vehicle control, or a combination therapy.
-
Efficacy Assessment: Tumor growth is monitored over time by measuring tumor volume. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Studies: Tumor and plasma samples can be collected to assess target engagement and downstream pathway modulation (e.g., levels of phosphorylated ERK).
Head-to-Head Comparison Logic
The comparative assessment of these inhibitors follows a logical progression from in vitro potency to in vivo efficacy and ultimately to clinical performance.
Future Directions and Conclusion
Allosteric SHP2 inhibitors represent a promising class of targeted therapies.[2] While monotherapy has shown modest activity, the true potential of these agents likely lies in combination therapies, particularly with inhibitors of the MAPK pathway (e.g., KRAS, BRAF, MEK inhibitors) and immune checkpoint blockers.[3][6] The ongoing clinical trials will be crucial in defining the optimal therapeutic window and patient populations for these inhibitors. The data presented in this guide serves as a valuable resource for researchers to understand the current landscape and future directions of allosteric SHP2 inhibitor development.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Allosteric SHP2 inhibitors in cancer: Targeting the intersection of RAS, resistance, and the immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A patent review of SHP2 allosteric inhibitors (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. cancernetwork.com [cancernetwork.com]
- 11. irbm.com [irbm.com]
- 12. Revolution Medicines to Present Preliminary Data from Phase 1 Clinical Trial of RMC-4630 at 6th AACR-IASLC International Joint Conference | Revolution Medicines [ir.revmed.com]
- 13. Dose Escalation of RMC-4630 Monotherapy in Relapsed/Refractory Solid Tumors [clin.larvol.com]
- 14. Jacobio Pharma Presents Efficacy Data of Glecirasib in Combination with JAB-3312 with PD-L1 Expression Levels | Jacobio Pharma [jacobiopharma.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Updated safety and efficacy data of combined KRAS G12C inhibitor (glecirasib, JAB-21822) and SHP2 inhibitor (JAB-3312) in patients with <em>KRAS p.G12C</em> mutated solid tumors. - ASCO [asco.org]
- 17. mdpi.com [mdpi.com]
- 18. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 19. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
IACS-15414: A Comparative Guide to Synergistic Combinations in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
IACS-15414, a potent and orally bioavailable allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), has emerged as a promising therapeutic agent in oncology. SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS/MAPK pathway, a key driver of cell proliferation and survival in many cancers. This guide provides a comparative analysis of the synergistic potential of this compound with other targeted cancer therapies, supported by preclinical data and detailed experimental methodologies.
Synergy with MEK Inhibitors in KRAS-Mutant Cancers
A primary mechanism of resistance to MEK inhibitors in KRAS-mutant cancers is the adaptive feedback reactivation of the MAPK pathway. Inhibition of SHP2 has been shown to block this reactivation, leading to a synergistic anti-tumor effect when combined with MEK inhibitors.
Preclinical Evidence: Combination of a SHP2 Inhibitor with a MEK Inhibitor
While specific quantitative data for this compound in combination with MEK inhibitors from publicly available literature is limited, studies on other potent SHP2 inhibitors, such as SHP099, in combination with the MEK inhibitor trametinib, provide a strong rationale and proof-of-concept for this synergistic interaction. This combination has demonstrated significant tumor growth inhibition in preclinical models of KRAS-mutant pancreatic, lung, and ovarian cancer, as well as in wild-type RAS triple-negative breast cancer.[1]
Table 1: Representative Preclinical Data for SHP2 and MEK Inhibitor Combination
| Cancer Type | Model | Treatment | Outcome |
| Pancreatic Ductal Adenocarcinoma (KRAS-mutant) | Xenograft | SHP099 + Trametinib | Sustained tumor growth control |
| Non-Small Cell Lung Cancer (KRAS-mutant) | Xenograft | SHP099 + Trametinib | Enhanced tumor growth inhibition |
| Ovarian Cancer (KRAS-mutant) | Genetically Engineered Mouse Model | SHP099 + Trametinib | Significant tumor regression |
| Triple-Negative Breast Cancer (WT RAS) | Xenograft | SHP099 + Trametinib | Inhibition of cell proliferation |
Note: This table is illustrative of the expected synergy based on preclinical studies with SHP2 inhibitors like SHP099. Specific data for this compound is not publicly available.
Signaling Pathway: Overcoming Adaptive Resistance
MEK inhibition in KRAS-mutant cancers leads to a feedback loop that reactivates upstream signaling through various RTKs. This results in the reactivation of RAS and subsequently the MAPK pathway, limiting the efficacy of the MEK inhibitor. SHP2 is a crucial component of this reactivation signal. By inhibiting SHP2, this compound prevents the reactivation of RAS, leading to a sustained blockade of the MAPK pathway and a synergistic anti-proliferative effect.
Caption: SHP2 and MEK inhibitor synergy pathway.
Potential Synergy with BCL-2 Inhibitors in Acute Myeloid Leukemia (AML)
While direct preclinical data for the combination of this compound and the BCL-2 inhibitor venetoclax is not yet available, studies with the mitochondrial complex I inhibitor IACS-010759 have demonstrated strong synergy with venetoclax in AML.[2][3] Given that both IACS compounds originate from the Institute for Applied Cancer Science (IACS) and target cellular metabolism, exploring the synergy of this compound with venetoclax presents a rational and promising therapeutic strategy for AML.
Table 2: Representative Preclinical Data for IACS-010759 and Venetoclax Combination in AML
| Cell Line | Combination Index (CI) | Interpretation |
| MOLM-13 | < 1 | Synergistic |
| OCI-AML2 | < 1 | Synergistic |
| MV-4-11 | < 1 | Synergistic |
Note: This table is based on data for IACS-010759 and is intended to provide a rationale for investigating the combination of this compound with venetoclax.
Experimental Protocols
This protocol is a standard method for assessing the cytotoxic effects of drug combinations on cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a dose matrix of this compound and the combination drug (e.g., trametinib or venetoclax) for a specified period (e.g., 72 hours). Include single-agent controls and a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the Combination Index (CI) using the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[4][5]
Caption: Workflow for MTT cell viability assay.
This protocol outlines a typical experimental design for evaluating the in vivo efficacy of drug combinations.[6][7][8][9]
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination drug alone, this compound + combination drug).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage.
-
Tumor Volume Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, study duration).
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the combination therapy compared to single-agent treatments.
Caption: Workflow for in vivo xenograft study.
Conclusion
The preclinical rationale for combining the SHP2 inhibitor this compound with other targeted therapies, particularly MEK inhibitors, is strong. This combination has the potential to overcome adaptive resistance and lead to more durable clinical responses in cancers with RAS/MAPK pathway activation. Furthermore, based on the observed synergy of other IACS compounds with BCL-2 inhibitors, investigating the combination of this compound with venetoclax in AML is a promising avenue for future research. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of these and other potential synergistic combinations with this compound. Further studies are warranted to generate specific quantitative data for this compound combinations to guide clinical development.
References
- 1. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cotargeting of Mitochondrial Complex I and Bcl-2 Shows Antileukemic Activity against Acute Myeloid Leukemia Cells Reliant on Oxidative Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
On-Target Activity of IACS-15414 in Cancer Cells: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of IACS-15414, a potent and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), with other investigational SHP2 inhibitors. The data presented herein is compiled from publicly available preclinical research to facilitate an objective evaluation of these potential anti-cancer agents.
Executive Summary
This compound is a highly selective inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] Dysregulation of this pathway is a key driver in various human cancers. This compound has demonstrated potent suppression of MAPK pathway signaling and anti-tumor efficacy in preclinical models of cancers with activating mutations in receptor tyrosine kinases (RTKs) and KRAS.[1][4] This guide compares the biochemical and cellular potency, as well as the in vivo efficacy of this compound with other notable SHP2 inhibitors in clinical development, including TNO155 and RMC-4630.
Data Presentation
The following tables summarize the quantitative data for this compound and its comparators.
Table 1: Biochemical and Cellular Potency of SHP2 Inhibitors
| Compound | Biochemical IC50 (nM) | Cell Line | Cellular IC50 (nM) | Assay Type |
| This compound | 122[5] | MV-4-11 (AML) | 3.5[6] | Anti-proliferation |
| 0.13[6] | ||||
| TNO155 | 11[7][] | KYSE-520 (Esophageal) | 8[9] | pERK Inhibition |
| KYSE-520 (Esophageal) | 100[9] | Anti-proliferation (5-day) | ||
| NCI-H3255 (NSCLC) | < 1500[10] | Anti-proliferation | ||
| HCC827 (NSCLC) | < 1500[10] | Anti-proliferation | ||
| PC9 (NSCLC) | < 1500[10] | Anti-proliferation | ||
| RMC-4630 (RMC-4550) | 0.58[11] | Calu-1 (NSCLC) | 7[11] | pERK Inhibition |
Note: There are discrepancies in the reported biochemical IC50 values for this compound. One source reports 122 nM[5], while another reports 0.13 nM for a compound referred to as "C6", which is believed to be this compound[6]. RMC-4550 is a potent SHP2 inhibitor from the same development program as RMC-4630 and is used here as a surrogate for its preclinical activity.[11]
Table 2: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | Acute Myeloid Leukemia (AML) | MV-4-11[6] | 30 mg/kg, oral | 69.5%[6] |
| Pancreatic, Esophageal | MIA PaCa-2, KYSE-520[2] | Not specified | Significant anti-tumor efficacy[2] | |
| TNO155 | Neuroblastoma (ALK-mutant) | Kelly[12] | 20 mg/kg, twice daily | Moderate response (single agent)[12] |
| Colorectal (BRAF V600E) | HT-29[10] | 20 mg/kg, twice daily | Moderate tumor growth inhibition[10] | |
| RMC-4630 | NSCLC (KRAS G12C) | Not specified | Not specified | Showed preliminary clinical activity[13] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for validating the on-target activity of SHP2 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability/Anti-Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the SHP2 inhibitor (e.g., this compound) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.
Western Blot for Phospho-ERK (p-ERK)
-
Cell Lysis: Cancer cells are treated with the SHP2 inhibitor for a specified time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK1/2, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified, and the p-ERK levels are normalized to total ERK levels to determine the extent of target engagement.
In Vivo Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. The SHP2 inhibitor is administered orally at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers, and body weight is monitored as a measure of toxicity.
-
Efficacy Endpoint: The study is terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Conclusion
This compound is a potent SHP2 inhibitor with demonstrated on-target activity in cancer cells, leading to the suppression of the MAPK signaling pathway and significant anti-tumor efficacy in preclinical models. The comparative data presented in this guide suggest that this compound has a potency profile that is competitive with other SHP2 inhibitors in clinical development, such as TNO155 and RMC-4630. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of SHP2-dependent cancers.
References
- 1. Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor. | Semantic Scholar [semanticscholar.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (this compound), a Potent and Orally Bioavailable SHP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:2411321-29-2 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Overcoming Kinase Inhibitor Resistance: A Comparative Guide to the Role of IACS-15414
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance to kinase inhibitors remains a significant challenge in cancer therapy. This guide provides a comprehensive comparison of the SHP2 inhibitor IACS-15414 and its precursors in the context of overcoming resistance to other kinase inhibitors. While direct cross-resistance studies are limited, a substantial body of preclinical evidence highlights the potent ability of SHP2 inhibition to resensitize resistant cancer cells to targeted therapies. This guide summarizes key experimental findings, details the underlying mechanisms, and provides protocols for relevant assays.
This compound: A SHP2 Inhibitor to Counteract Resistance
This compound is a potent and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is frequently dysregulated in cancer. The development of this compound was preceded by IACS-13909, a potent SHP2 inhibitor that demonstrated the ability to overcome both EGFR-dependent and -independent resistance mechanisms to the EGFR inhibitor osimertinib.
Overcoming Resistance to EGFR Inhibitors
Acquired resistance to EGFR inhibitors, such as osimertinib, is a common clinical problem in the treatment of non-small cell lung cancer (NSCLC). Resistance can arise from on-target mutations in EGFR (e.g., C797S) or through the activation of bypass signaling pathways.
Experimental Data: IACS-13909 and Osimertinib in Resistant NSCLC Models
Studies utilizing the this compound precursor, IACS-13909, have shown significant efficacy in overcoming osimertinib resistance.
| Cell Line | Cancer Type | Resistance Mechanism | Treatment | IC50 (nM) | Fold Change in Sensitivity | Reference |
| NCI-H1975-C797S | NSCLC | EGFR C797S mutation | Osimertinib | >1000 | - | |
| NCI-H1975-C797S | NSCLC | EGFR C797S mutation | IACS-13909 | ~50 | - | |
| HCC4006-OsiR | NSCLC | RTK bypass (MET amplification) | Osimertinib | >1000 | - | |
| HCC4006-OsiR | NSCLC | RTK bypass (MET amplification) | IACS-13909 | ~100 | - | |
| HCC4006-OsiR | NSCLC | RTK bypass (MET amplification) | Osimertinib + IACS-13909 | ~10 (Osimertinib) | >100 |
Table 1: In vitro activity of IACS-13909 in osimertinib-resistant NSCLC cell lines.
Signaling Pathway and Mechanism of Action
Caption: Overcoming EGFR inhibitor resistance with this compound.
In cases of on-target resistance, such as the EGFR C797S mutation, osimertinib can no longer effectively bind to and inhibit EGFR. However, the downstream signaling still relies on SHP2. By inhibiting SHP2 with this compound, the signal transduction to the RAS-MAPK pathway is blocked, leading to reduced cell proliferation. In resistance driven by bypass mechanisms, such as MET amplification, other receptor tyrosine kinases (RTKs) activate SHP2 to sustain MAPK signaling. This compound can effectively inhibit this SHP2-mediated signaling, thereby restoring sensitivity to EGFR inhibition when used in combination.
Overcoming Resistance to MEK Inhibitors
Adaptive resistance to MEK inhibitors (e.g., trametinib) is another significant hurdle in cancer treatment, often involving the reactivation of the MAPK pathway through feedback mechanisms.
Experimental Data: SHP2 Inhibition and MEK Inhibitors in Resistant Cancer Models
The combination of a SHP2 inhibitor (SHP099, structurally related to this compound) with a MEK inhibitor has been shown to be synergistic in various cancer cell lines.
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| HPAF-II | Pancreatic Cancer | Trametinib + SHP099 | Synergistic inhibition of proliferation | |
| MIA PaCa-2 | Pancreatic Cancer | Trametinib + SHP099 | Synergistic inhibition of colony formation | |
| Various TNBC cell lines | Triple-Negative Breast Cancer | UO126 + SHP099 | Additive to synergistic inhibition of proliferation | |
| Various HGSC cell lines | High-Grade Serous Ovarian Cancer | UO126 + SHP099 | Additive to synergistic inhibition of proliferation |
Table 2: Synergistic effects of combining a SHP2 inhibitor with a MEK inhibitor.
Signaling Pathway and Mechanism of Action
A Comparative Guide to IACS-15414: A Potent SHP2 Inhibitor for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, potent, and orally bioavailable allosteric SHP2 inhibitor, IACS-15414, with other leading SHP2 inhibitors in clinical development, TNO155 and RMC-4630. We present supporting preclinical data, detailed experimental protocols, and visualizations of key biological pathways and workflows to inform research and development decisions in the field of targeted cancer therapy.
Introduction to SHP2 Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation through the MAPK signaling pathway.[1] Dysregulation of SHP2 activity, through mutations or overexpression, is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Allosteric inhibitors of SHP2 have emerged as a promising class of anti-cancer agents, showing activity in tumors driven by receptor tyrosine kinase (RTK) and KRAS mutations.
This compound: A Profile
This compound is a potent and selective allosteric inhibitor of SHP2. Preclinical studies have demonstrated its ability to suppress the MAPK pathway signaling and inhibit tumor growth in RTK-activated and KRAS-mutant xenograft models.[2] Its development followed the optimization of an earlier compound, IACS-13909, to improve its pharmacokinetic properties.
Comparative Preclinical Efficacy
The following tables summarize the available preclinical data for this compound and its key competitors, TNO155 and RMC-4630. It is important to note that the data is compiled from different studies and direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions.
Table 1: In Vitro IC50 Values of SHP2 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Key Mutations | IC50 (nM) | Reference |
| This compound | KYSE-520 | Esophageal Squamous Cell Carcinoma | EGFR amplification | Not explicitly stated, but potent inhibition shown | [3] |
| IACS-13909 | KYSE-520 | Esophageal Squamous Cell Carcinoma | EGFR amplification | Potent inhibition demonstrated | [3][4][5] |
| HCC827 | Non-Small Cell Lung Cancer | EGFR exon 19 deletion | Potent inhibition demonstrated | [3][4] | |
| MV-4-11 | Acute Myeloid Leukemia | FLT3-ITD | Potent inhibition demonstrated | [3] | |
| TNO155 | NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | Synergistic with KRAS G12C inhibitors | [6] |
| NCI-H2122 | Non-Small Cell Lung Cancer | KRAS G12C | Synergistic with KRAS G12C inhibitors | [7] | |
| HT-29 | Colorectal Cancer | BRAF V600E | Synergistic with BRAF/MEK inhibitors | [8] | |
| RMC-4630 | NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | Monotherapy and combination activity shown | |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Combination activity with sotorasib | [9] | |
| SW837 | Colorectal Cancer | KRAS G12C | Combination activity with adagrasib | [6] |
Table 2: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Key Mutations | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |
| IACS-13909 | KYSE-520 | Esophageal Squamous Cell Carcinoma | EGFR amplification | 70 mg/kg, QD, oral | 100% TGI | [3] |
| HCC827 | Non-Small Cell Lung Cancer | EGFR exon 19 deletion | 70-80 mg/kg, QD, oral | Tumor stasis to regression | [3][4] | |
| TNO155 | HT-29 | Colorectal Cancer | BRAF V600E | 20 mg/kg, BID, oral (in combination) | Moderate TGI as monotherapy, enhanced with combination | [8] |
| Patient-Derived Xenografts (various) | Lung and Colorectal Cancer | KRAS mutations | Not specified | Combination benefit with ribociclib | [8] | |
| RMC-4630 | NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | 30-200 mg/kg, intermittent dosing, oral | Dose-dependent tumor growth inhibition and regression | [10] |
| Patient-Derived Xenografts (various) | RAS-addicted solid tumors | RAS mutations | Not specified | Objective responses observed |
Biomarkers of Response
The primary biomarker for sensitivity to SHP2 inhibitors is the presence of activating mutations in genes upstream of the MAPK pathway, such as RTKs (e.g., EGFR, FGFR) and KRAS .
Pharmacodynamic biomarkers are crucial for confirming target engagement and pathway modulation. For SHP2 inhibitors, these include:
-
Phosphorylated ERK (pERK): Inhibition of SHP2 is expected to lead to a decrease in the phosphorylation of ERK, a key downstream effector in the MAPK pathway.
-
DUSP6 mRNA Expression: The expression of Dual Specificity Phosphatase 6 (DUSP6), a downstream target of the ERK pathway, is downregulated upon SHP2 inhibition and serves as a reliable pharmacodynamic biomarker.[4][7]
Experimental Protocols
Western Blotting for pERK and Total ERK
This protocol outlines the general steps for assessing the phosphorylation status of ERK in response to SHP2 inhibitor treatment.
1. Sample Preparation:
- Culture cancer cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
- For xenograft tissue, homogenize tumor samples in lysis buffer.
- Lyse cells or tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
2. Gel Electrophoresis:
- Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
- Run the gel at 150V for 1.5-2 hours until the dye front reaches the bottom.
3. Protein Transfer:
- Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
4. Antibody Incubation:
- Incubate the membrane with primary antibodies against pERK (e.g., 1:1000 dilution) and total ERK (e.g., 1:1000 dilution) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with a corresponding HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
5. Detection:
- Wash the membrane again three times with TBST.
- Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
In Vivo Xenograft Studies
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.
1. Cell Preparation:
- Harvest cancer cells during their exponential growth phase.
- Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
2. Tumor Implantation:
- Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude or NSG mice).
3. Tumor Growth Monitoring and Treatment:
- Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
- When tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
- Administer this compound orally at the desired dose and schedule. The control group receives a vehicle control.
4. Efficacy and Pharmacodynamic Assessment:
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, or at specified time points, collect tumor tissue and blood samples for pharmacodynamic analysis (e.g., Western blot for pERK, qRT-PCR for DUSP6).
Visualizations
Caption: this compound inhibits SHP2, blocking the MAPK signaling pathway.
Caption: Workflow for biomarker-driven treatment with this compound.
Caption: Comparative attributes of leading SHP2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of SHP2 Inhibitors: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacokinetic (PK) profiles of several prominent Src homology-2 domain-containing phosphatase 2 (SHP2) inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key PK parameters, details relevant experimental methodologies, and visualizes the complex signaling pathways and experimental workflows to facilitate informed decision-making in the advancement of novel cancer therapeutics.
Introduction
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node in the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2][3] Its role in regulating cell growth, differentiation, and survival has made it a compelling target for cancer therapy, particularly in tumors with mutations in the RAS signaling cascade.[1][] In recent years, a number of allosteric SHP2 inhibitors have entered preclinical and clinical development, each with a unique pharmacokinetic profile that dictates its therapeutic potential.[] This guide aims to provide an objective comparison of these profiles, supported by available experimental data.
Comparative Pharmacokinetic Profiles
The following tables summarize the key pharmacokinetic parameters of several SHP2 inhibitors from both preclinical and clinical studies. These allosteric inhibitors have shown promise in overcoming some of the challenges associated with traditional catalytic site inhibitors, such as low cell permeability and poor bioavailability.[]
Table 1: Preclinical Pharmacokinetic Parameters of SHP2 Inhibitors in Animal Models
| Compound | Species | Dose (mg/kg) & Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | F (%) | CL (mL/min/kg) | Vdss (L/kg) | Reference |
| TNO155 | Mouse | - | - | - | - | - | 78 | - | - | [5] |
| Rat | - | - | - | - | - | 86 | - | - | [5] | |
| Monkey | - | - | - | - | - | 60 | - | - | [5] | |
| RMC-4630 | - | 30 (oral) | - | - | - | - | - | - | - | Revolution Medicines SEC Filing |
| Compound 24 | Mouse | 10 (oral) | ~2 | ~400 | 2820 | ~3 | 58.1 | 34.3 (IV) | - | [6] |
| Compound [II] | Mouse | 50 (oral) | - | - | - | 4 | 7 | 14 (IV) | 1.8 (IV) | [7] |
| TK-642 | - | - | - | - | - | 2.47 | 42.5 | - | - | [8] |
| JAB-23400 | Rodent/Non-rodent | Oral | - | - | - | - | Good | - | - | [9] |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. "-" indicates data not available.
Table 2: Human Pharmacokinetic Parameters of Clinical-Stage SHP2 Inhibitors
| Compound | Phase of Study | Dose | Tmax (h) | t½ (h) | Key Findings | Reference |
| TNO155 | Phase I | 1.5-70 mg QD | ~1.1 | ~34 | Rapid absorption and near dose-proportional exposure. | [10][11] |
| RMC-4630 | Phase I | - | - | - | Favorable safety and tolerability demonstrated. | [12] |
| JAB-3068 | Phase I/II | - | - | - | Development discontinued; JAB-3312 prioritized. | [9] |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on robust and validated bioanalytical methods. A generalized workflow for a preclinical pharmacokinetic study is outlined below, followed by a typical protocol for the quantification of SHP2 inhibitors in plasma using LC-MS/MS.
General Preclinical Pharmacokinetic Study Workflow
A typical preclinical PK study involves administering the compound to animal models (commonly mice or rats) via both intravenous (IV) and oral (PO) routes to determine key parameters, including oral bioavailability.[13] Blood samples are collected at various time points, processed to plasma, and then analyzed to determine the drug concentration.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRBM reports discovery of novel SHP2 allosteric inhibitors with improved preclinical profile | BioWorld [bioworld.com]
- 8. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jacobiopharma.com [jacobiopharma.com]
- 10. targetedonc.com [targetedonc.com]
- 11. researchgate.net [researchgate.net]
- 12. Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. admescope.com [admescope.com]
Potency Showdown: IACS-15414 Stands as a Formidable Allosteric SHP2 Inhibitor
A comprehensive analysis of published in vitro data reveals that IACS-15414, a potent and orally bioavailable allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), demonstrates significant potency, positioning it as a key compound among a competitive field of targeted cancer therapeutics. This guide provides a comparative overview of its in vitro efficacy against other well-documented SHP2 inhibitors, supported by experimental data and methodologies.
SHP2 is a critical signaling node and a high-value target in oncology. As a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, it plays a pivotal role in the RAS-MAPK signaling pathway, which is frequently dysregulated in various cancers.[1] Allosteric inhibitors, which bind to a site distinct from the active site, lock the enzyme in an inactive conformation, offering a promising therapeutic strategy.
Comparative In Vitro Potency of SHP2 Inhibitors
The effectiveness of SHP2 inhibitors is primarily assessed through biochemical and cell-based assays, which determine the concentration required to inhibit the enzyme's activity or its downstream signaling by 50% (IC50). The following table summarizes the reported in vitro potencies of this compound and other notable allosteric SHP2 inhibitors.
| Inhibitor | Biochemical IC50 (nM) | Cellular pERK IC50 (nM) | Cell Line |
| This compound | 4.4 | 12 | KYSE-520 |
| TNO155 | 11 | 1,560 | PC-9 |
| RMC-4630 | 1.29 | 20 | NCI-H358 |
| SHP099 | 71 | ~250 | KYSE-520 |
Signaling and Inhibition Pathway
SHP2 acts as a crucial transducer downstream of receptor tyrosine kinases (RTKs). Upon activation by growth factors, RTKs recruit SHP2, which then dephosphorylates key substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) cascade that drives cell proliferation and survival. Allosteric inhibitors bind to a "tunnel-like" pocket at the interface of SHP2's domains, stabilizing an auto-inhibited conformation and preventing its catalytic activity.
Experimental Protocols
The determination of in vitro potency relies on standardized and robust experimental methodologies. The data presented in this guide are derived from the following key assays:
Biochemical (Enzymatic) Assay
This assay directly measures the inhibitor's ability to block the enzymatic activity of purified SHP2 protein.
-
Objective: To determine the inhibitor concentration that reduces SHP2 phosphatase activity by 50% (Biochemical IC50).
-
General Protocol:
-
Recombinant full-length SHP2 protein is incubated with a synthetic, fluorogenic phosphatase substrate (e.g., DiFMUP).
-
SHP2 catalyzes the dephosphorylation of the substrate, releasing a fluorescent product.
-
The inhibitor (e.g., this compound) is added at various concentrations to the reaction mixture.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
A plate reader measures the fluorescence intensity, which is proportional to enzyme activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based pERK Inhibition Assay
This assay measures the downstream effect of SHP2 inhibition within a cellular context by quantifying the phosphorylation of ERK, a key protein in the MAPK pathway.
-
Objective: To determine the inhibitor concentration that reduces phosphorylated ERK (pERK) levels by 50% (Cellular IC50).
-
General Protocol:
-
Cancer cell lines with known dependence on SHP2 signaling (e.g., KYSE-520, an esophageal squamous cell carcinoma line) are cultured in multi-well plates.
-
Cells are treated with a serial dilution of the SHP2 inhibitor for a specified duration (e.g., 2-4 hours).
-
Following treatment, the cells are lysed to release cellular proteins.
-
The levels of pERK and total ERK (as a loading control) in the cell lysates are quantified using methods such as ELISA, Western Blot, or high-content imaging.
-
The ratio of pERK to total ERK is calculated and normalized to untreated control cells.
-
IC50 values are determined by plotting the percentage of pERK inhibition against the logarithm of the inhibitor concentration.
-
References
Safety Operating Guide
Essential Guide to the Safe Disposal of IACS-15414
This document provides comprehensive guidance on the proper disposal procedures for IACS-15414, a potent SHP2 inhibitor. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection. The following procedures are based on established guidelines for the disposal of hazardous chemical waste and potent pharmaceutical compounds.
I. Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, biologically active compound necessitates that it be handled as a hazardous substance. All waste generated during the handling of this compound, including contaminated labware, personal protective equipment (PPE), and solutions, must be disposed of as hazardous chemical waste.
II. Waste Segregation and Container Management
Proper segregation and containment of this compound waste is the first step in ensuring safe disposal. Incompatible wastes must never be mixed.
Table 1: Waste Container Specifications
| Waste Type | Primary Container | Secondary Containment |
| Solid Waste | Original manufacturer's container (if empty) or a clearly labeled, sealable plastic bag. | A larger, durable, leak-proof container labeled as "Hazardous Waste." |
| Liquid Waste | A leak-proof, screw-cap container made of a chemically compatible material (e.g., glass or appropriate plastic). Avoid metal containers. | A chemically resistant tray or bin capable of holding 110% of the volume of the primary container. |
| Sharps Waste | A designated, puncture-resistant sharps container. | Not applicable. |
| Contaminated PPE | A double-bagged, sealed plastic bag clearly labeled as "Hazardous Waste." | A designated hazardous waste collection bin. |
III. Detailed Disposal Procedures
The following step-by-step protocols outline the disposal process for different forms of this compound waste.
-
Do not attempt to dispose of solid this compound down the drain or in regular trash.
-
If in its original container, ensure the cap is tightly sealed.
-
Place a hazardous waste label on the container.
-
Store the container in a designated and secure hazardous waste accumulation area.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Aqueous solutions of this compound must not be disposed of down the drain.
-
Collect all liquid waste containing this compound in a designated, leak-proof container with a screw-top cap.[1]
-
The container must be made of a material compatible with the solvent used.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the solvent, and the estimated concentration.
-
Store the liquid waste container in secondary containment to prevent spills.[1]
-
Once the container is full (no more than 90% capacity), arrange for disposal through your institution's EHS office.[3]
Solid materials contaminated with this compound, such as gloves, bench paper, and pipette tips, require careful handling.
-
Solid Waste:
-
Collect all contaminated solid waste in a designated, clearly labeled, leak-proof container or a double-bagged plastic bag.[1]
-
Seal the container or bag and label it as "Hazardous Waste" with the name of the contaminant (this compound).
-
Store in the designated hazardous waste accumulation area for pickup.
-
-
Sharps Waste:
-
Dispose of all needles, syringes, and other sharps contaminated with this compound in a designated, puncture-resistant sharps container.
-
Do not overfill the sharps container.
-
Once the container is full, seal it and arrange for disposal through your institution's EHS office.
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2][4][5]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[2][5]
-
After triple-rinsing, deface the original label and the container may then be disposed of in the regular trash or recycling, in accordance with your institution's policies.[4][5]
-
IV. Experimental Protocols for Decontamination
For spills or routine decontamination of surfaces and equipment, a validated cleaning agent should be used.
Spill Management Protocol:
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including double gloves, a lab coat, and safety goggles.
-
Contain the spill using absorbent pads from a chemical spill kit.
-
Work from the outside in to clean the spill area.
-
Decontaminate the area with a suitable decontamination solution.
-
Collect all cleanup materials (absorbent pads, contaminated PPE) and place them in a sealed bag for disposal as hazardous waste.[6]
V. Visualizing Disposal Workflows
The following diagrams illustrate the correct procedures for handling and disposing of this compound waste.
Caption: Workflow for Solid this compound Waste Disposal.
Caption: Workflow for Liquid this compound Waste Disposal.
VI. Emergency Procedures
In case of accidental exposure or a large, unmanageable spill, follow your institution's emergency response procedures immediately. This typically involves:
-
Evacuating the immediate area.
-
Alerting your supervisor and the institution's EHS office.
-
Providing details of the incident to emergency responders.
By adhering to these disposal procedures, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines for hazardous waste management.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
Essential Safety and Handling Protocol for IACS-15414
Disclaimer: This document provides essential safety and logistical information for handling the potent SHP2 inhibitor, IACS-15414. As no specific Safety Data Sheet (SDS) for this compound was publicly available, the following guidance is based on established best practices for handling potent active pharmaceutical ingredients (APIs) and should be supplemented by a compound-specific risk assessment before any handling occurs.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this compound in a laboratory setting. The following procedures outline the necessary personal protective equipment (PPE), operational plans for safe use, and proper disposal methods.
Personal Protective Equipment (PPE)
The selection and proper use of appropriate PPE are critical to minimize exposure to potent compounds like this compound. The following table summarizes the recommended PPE for handling this material.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation, offering high Assigned Protection Factors (APFs).[1][2] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities or as a secondary layer of protection. Not recommended as primary protection for handling highly potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls ("Bunny Suit") | Made from materials like Tyvek or microporous film to protect against chemical splashes and dust. Should feature integrated shoe covers, a hood, and thumb loops for complete coverage.[1][3] |
| Disposable Gown | Long-sleeved, seamless, and closing in the back with tight-fitting cuffs. Must be changed every two to three hours or immediately after a spill.[3] | |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Goggles should provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[1] |
Operational Plan for Safe Handling
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area with restricted access, such as a containment glove box or a Class II Biosafety Cabinet (BSC).[4]
-
Pre-planning: Review the experimental protocol thoroughly and prepare all necessary equipment and materials before handling the compound.
-
Spill Kit: Ensure a spill kit appropriate for potent chemical compounds is readily accessible.
2. Handling the Compound:
-
Weighing: Weighing of the solid compound should be done within a containment system to prevent aerosolization.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep containers covered as much as possible.[1]
-
Transport: When moving the compound or its solutions, use sealed, secondary containers.
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, use the chemical spill kit to clean the spill, working from the outside in.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[1]
4. Decontamination and Waste Disposal:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
Waste Disposal: All disposable PPE (gloves, gowns, shoe covers, etc.) and any materials that have come into contact with this compound must be collected in a dedicated, sealed hazardous waste container.
-
Incineration: Used glove bags and other contaminated disposable materials should be incinerated.[2] Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
